molecular formula C26H26FN7O2 B593773 Avitinib CAS No. 1557267-42-1

Avitinib

Cat. No.: B593773
CAS No.: 1557267-42-1
M. Wt: 487.5 g/mol
InChI Key: UOFYSRZSLXWIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abivertinib is a tyrosine kinase inhibitor targeted against mutant forms of both human epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK). It has been investigated for use in the treatment of non-small cell lung cancer (NSCLC) and B-cell malignancies. In binding to and inhibiting EGFR and BTK receptors, abivertinib exerts immunomodulatory effects by preventing the production and release of pro-inflammatory cytokines (e.g. TNF-alpha, interleukins). Abivertinib's potential to depress cytokine production has led to its investigation in the treatment of hospitalized patients with moderate-to-severe COVID-19. The cytokine storm associated with COVID-19 is thought to contribute to disease progression and is associated with poor outcomes in patients - as abivertinib inhibits the release of multiple cytokines at once, it may provide more pronounced clinical benefits as compared to agents targeting single pathways (e.g. interleukin-6 inhibitors). The study is expected to be completed in March 2021.
Abivertinib is an orally available, irreversible, epidermal growth factor receptor (EGFR) mutant-selective inhibitor, with potential antineoplastic activity. Upon oral administration, abivertinib covalently binds to and inhibits the activity of mutant forms of EGFR, including the drug-resistant T790M EGFR mutant, which prevents signaling mediated by mutant forms of EGFR. This may both induce cell death and inhibit tumor growth in EGFR-mutated tumor cells. EGFR, a receptor tyrosine kinase that is mutated in a variety of cancers, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors, which also inhibit wild-type EGFR.
ABIVERTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
third generation inhibitor of the EGFR (epidermal growth factor receptor)
See also: Abivertinib Maleate (active moiety of).

Properties

IUPAC Name

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYSRZSLXWIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557267-42-1
Record name Abivertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557267421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abivertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABIVERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CER0OPG92L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Avitinib Maleate: A Third-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Potent Tyrosine Kinase Inhibitor

Abstract

Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs.[1] Developed by ACEA Biosciences, this compound selectively targets activating EGFR mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile is anticipated to reduce the toxicity often associated with non-selective EGFR inhibitors.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound maleate, intended for researchers, scientists, and drug development professionals.

Introduction: The Challenge of EGFR T790M-Mediated Resistance

First and second-generation EGFR-TKIs have revolutionized the treatment of NSCLC patients with activating EGFR mutations. However, the majority of these patients eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene accounting for over 50% of acquired resistance cases. The T790M mutation sterically hinders the binding of first and second-generation inhibitors to the ATP-binding pocket of the EGFR kinase domain. This clinical challenge spurred the development of third-generation EGFR-TKIs specifically designed to overcome T790M-mediated resistance.[4]

This compound maleate emerged from a drug discovery program aimed at developing a potent, selective, and irreversible inhibitor of mutant EGFR, including the T790M variant.[4] Its unique pyrrolopyrimidine-based structure allows it to form a covalent bond with the Cysteine 797 residue in the ATP-binding site of EGFR, leading to irreversible inhibition.[4]

Synthesis of this compound Maleate

The chemical synthesis of this compound maleate involves a multi-step process culminating in the formation of the active acrylamide moiety and subsequent salt formation with maleic acid. While the exact proprietary synthesis details may vary, the general synthetic strategy for this class of pyrrolo[2,3-d]pyrimidine derivatives has been described in the scientific literature. The core structure is assembled through a series of coupling and cyclization reactions, followed by the introduction of the key side chains.

General Synthetic Scheme

The synthesis of the pyrrolo[2,3-d]pyrimidine core is a critical step. A key intermediate, (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, serves as a scaffold for subsequent reactions.[5] This is followed by the introduction of the substituted aniline side chain via a Buchwald-Hartwig amination or similar cross-coupling reaction. The final step involves the deprotection of the pyrrole nitrogen and the acylation with acryloyl chloride to install the reactive "warhead" that enables covalent bond formation with Cys797 of EGFR. The final product is then converted to the maleate salt to improve its pharmaceutical properties.[5]

Mechanism of Action

This compound maleate is an orally available, irreversible, and selective inhibitor of mutant EGFR.[3] Upon administration, it covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of mutant EGFR.[4] This irreversible binding effectively blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

Signaling Pathway Inhibition

Mutated EGFR promotes tumor growth through the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[6][7] By irreversibly inhibiting mutant EGFR, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound maleate This compound->EGFR Irreversible Inhibition (Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: this compound's Inhibition of the EGFR Signaling Pathway.

Preclinical and Clinical Data

A substantial body of preclinical and clinical data supports the efficacy and selectivity of this compound maleate.

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against EGFR with activating mutations (L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.

EGFR Genotype IC50 (nM)
EGFR L858R0.18[8][9]
EGFR T790M0.18[8][9]
Wild-Type EGFR7.68[8][9]
Table 1: In Vitro Inhibitory Potency of this compound Maleate.
Pharmacokinetic Profile

Preclinical studies in rats have provided insights into the pharmacokinetic properties of this compound.

Parameter Value
In Vitro (Rat Liver Microsomes)
IC50 of Osimertinib metabolism by this compound27.6 µM[10]
In Vivo (Rats, 30 mg/kg oral dose)
Cmax (Osimertinib with this compound pre-treatment)Increased[10]
Tmax (Osimertinib with this compound pre-treatment)Extended[10]
AUC (Osimertinib with this compound pre-treatment)Increased[10]
CLz/F (Osimertinib with this compound pre-treatment)Decreased[10]
Table 2: Pharmacokinetic Parameters of this compound Maleate in Rats.
Clinical Efficacy in NSCLC

The efficacy of this compound maleate has been evaluated in a multicenter Phase I/II clinical trial (NCT02330367) in Chinese patients with EGFR T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy.[6][11]

Endpoint Result (Phase II, 300 mg BID)
Objective Response Rate (ORR)
Investigator Assessed50.2% (95% CI: 43.3%, 57.2%)[11]
Independent Review Committee (IRC) Assessed56.5% (CR rate: 5.3%)[12]
Disease Control Rate (DCR) 88% (95% CI: 82.9%, 92.1%)[11]
Median Duration of Response (DoR) 7.5 months (95% CI: 6.0, 9.2)[11]
Median Progression-Free Survival (PFS) 7.5 months (95% CI: 6.0, 8.8)[11]
Median Overall Survival (OS) 24.9 months (95% CI: 22.4, NR)[8]
Updated Median OS (IRC assessed)28.2 months[12]
Table 3: Summary of Clinical Efficacy from Phase II of NCT02330367.

Experimental Protocols

The development and evaluation of this compound maleate involved a series of standard and specialized experimental protocols.

Drug Discovery and Preclinical Development Workflow

The discovery of a third-generation EGFR inhibitor like this compound follows a structured workflow from target identification to preclinical evaluation.

Drug_Discovery_Workflow Target_ID Target Identification (EGFR T790M) HTS High-Throughput Screening (Compound Libraries) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo models) Lead_Opt->Preclinical IND IND-Enabling Studies Preclinical->IND

Figure 2: Preclinical Development Workflow for a Third-Generation EGFR Inhibitor.
EGFR Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound maleate against wild-type and mutant EGFR kinases.

Materials:

  • Recombinant human EGFR (wild-type, L858R, T790M)

  • ATP, Poly(Glu, Tyr) 4:1 substrate

  • This compound maleate stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound maleate in assay buffer.

  • Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of this compound maleate and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT/MTS)

Objective: To assess the cytotoxic effect of this compound maleate on cancer cell lines with different EGFR genotypes.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975 [L858R, T790M], HCC827 [del E746-A750], A549 [wild-type EGFR])

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound maleate stock solution (in DMSO)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound maleate in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound maleate or DMSO (vehicle control).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

Objective: To confirm the inhibitory effect of this compound maleate on EGFR signaling in intact cells.

Materials:

  • NSCLC cell lines

  • This compound maleate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Culture cells to 70-80% confluency and then serum-starve overnight.

  • Treat the cells with various concentrations of this compound maleate for 2-4 hours.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

Conclusion

This compound maleate is a promising third-generation EGFR-TKI with a well-defined mechanism of action and a strong preclinical and clinical profile. Its ability to potently and selectively inhibit mutant EGFR, including the T790M resistance mutation, addresses a critical unmet need in the treatment of NSCLC. The data summarized in this technical guide underscore the potential of this compound maleate as a valuable therapeutic option for patients with EGFR-mutated NSCLC who have progressed on prior TKI therapies. Further clinical development and investigation will continue to delineate its role in the evolving landscape of targeted cancer therapy.

References

Avitinib: A Preclinical Profile of a Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics

Avitinib (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR, potentially leading to a better safety profile compared to earlier-generation EGFR inhibitors.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, aimed at researchers, scientists, and drug development professionals.

Pharmacodynamics: Potent and Selective Inhibition of Mutated EGFR

This compound demonstrates potent and selective inhibitory activity against EGFR harboring activating mutations (such as L858R) and the T790M resistance mutation.[2][4] Preclinical studies have established its efficacy in various in vitro and in vivo models.

In Vitro Activity

This compound exhibits significant potency against clinically relevant EGFR mutations. The half-maximal inhibitory concentrations (IC50) from preclinical kinase assays are summarized below.

TargetIC50 (nM)Fold Selectivity (mutant vs. WT)Reference
EGFR L858R/T790M0.18~43x[4]
EGFR L858R0.18~43x[2]
EGFR T790M0.18~43x[2]
Wild-Type EGFR7.68-[2][4]

In cellular assays, this compound effectively inhibits the phosphorylation of mutant EGFR and downstream signaling proteins.[2][4]

Cell LineEGFR StatusTargetIC50 (nM)Selectivity vs. A431 (WT)Reference
NCI-H1975L858R/T790MEGFR Phosphorylation7.3~115x[2][4]
NIH/3T3_TC32T8-EGFR Phosphorylation2.8~298x[2][4]
A431Wild-TypeEGFR Phosphorylation--[2][4]

This compound also demonstrates inhibitory effects on downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Akt and ERK1/2 pathways.[2][4] A kinase panel screening revealed that at a concentration of 1 µM, this compound inhibited 33 out of 349 kinases by more than 80%, with notable activity against JAK3 and BTK.[4]

In Vivo Efficacy

In xenograft models using nude mice, oral administration of this compound led to significant tumor growth inhibition in tumors with EGFR mutations.[4] In a model with both activating and T790M mutations, a daily dose of 500 mg/kg resulted in complete tumor remission for over 143 days without notable weight loss.[4]

Pharmacokinetics: Rapid Absorption and Distribution

Preclinical pharmacokinetic studies in xenograft models have characterized the absorption, distribution, and elimination of this compound.

Intravenous Administration

Following a single intravenous dose of 10 mg/kg in NCI-H1975 xenograft models, the pharmacokinetic parameters were determined.

ParameterValueUnitReference
Total Body Clearance5.91L/h/kg[4]
Volume of Distribution14.76L/kg[4]
Elimination Half-life (t1/2)1.73hours[4]

These results suggest that this compound is rapidly distributed to tissues, including tumor tissues.[4]

Oral Administration

After oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of 1 to 2 hours.[4] The bioavailability ranges from 15.9% to 41.4% across different oral doses.[4]

Dose (mg/kg)Tmax (hours)Bioavailability (%)Reference
12.51 - 215.9 - 41.4[4]
501 - 215.9 - 41.4[4]
2001 - 215.9 - 41.4[4]
Brain Penetration

Preclinical and clinical data indicate that this compound has weak penetrability of the blood-brain barrier (BBB).[4][5] In a clinical study with brain metastases patients, the blood and cerebrospinal fluid analysis showed a BBB penetration rate of 0.046% to 0.146%.[5] Despite this, this compound has shown good control of asymptomatic brain metastases.[4][5]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in inhibiting EGFR signaling.

Avitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Mutant EGFR (L858R, T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits (Irreversible) Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Akt Akt PI3K->Akt Akt->Proliferation Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Xenograft_Workflow start Start cell_culture Culture NCI-H1975 (EGFR L858R/T790M) Cancer Cells start->cell_culture injection Subcutaneous Injection of Cells into Nude Mice cell_culture->injection tumor_growth Allow Tumors to Reach a Defined Size injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of this compound (e.g., 500 mg/kg/day) randomization->treatment Treatment Group control Administer Vehicle Control randomization->control Control Group monitoring Monitor Tumor Volume and Body Weight treatment->monitoring control->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit, Study Duration) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis (e.g., Western Blot) endpoint->analysis end End analysis->end

References

Structural Basis for Avitinib's EGFR Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avitinib (also known as Abivertinib or AC0010) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity aims to reduce the toxicities associated with non-selective EGFR inhibition. As a pyrrolopyrimidine-based inhibitor, its structural interactions with the EGFR kinase domain are distinct from the more common pyrimidine-based third-generation TKIs like osimertinib. This guide provides an in-depth technical overview of the structural basis for this compound's inhibition of EGFR, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and mechanisms.

Introduction to this compound and EGFR Inhibition

The epidermal growth factor receptor is a critical signaling protein that, when mutated, can become a driver of oncogenesis, particularly in non-small cell lung cancer (NSCLC). First and second-generation EGFR TKIs have shown efficacy but are often rendered ineffective by the emergence of the T790M "gatekeeper" mutation. Third-generation inhibitors were developed to overcome this resistance mechanism.

This compound is an orally available, irreversible, and mutant-selective EGFR inhibitor.[1] It demonstrates potent inhibition of EGFR isoforms harboring activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.[2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[1]

Quantitative Analysis of this compound's Inhibitory Activity

This compound's potency and selectivity have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) values of this compound against different EGFR variants and in cellular contexts.

Table 1: In Vitro Kinase Inhibition (IC50)

EGFR VariantThis compound (AC0010) IC50 (nM)Selectivity vs. WTReference
EGFR L858R/T790M0.18~43-fold[3][4]
EGFR T790M0.18Not specified[5][6]
EGFR L858R0.18Not specified[5][6]
Wild-Type EGFR7.681[3][4]

Table 2: Cellular EGFR Phosphorylation Inhibition (IC50)

Cell LineEGFR StatusThis compound (AC0010) IC50 (nM)Selectivity vs. WT CellsReference
NCI-H1975L858R/T790M7.3~115-fold[3]
NIH/3T3_TC32T8Not Specified Mutant2.8~298-fold[3]
A431Wild-Type~839.5 (calculated)1[3]

Structural Basis of this compound-EGFR Interaction

While a public crystal structure of this compound in complex with EGFR is not available, its binding mode can be predicted based on its pyrrolopyrimidine core and its irreversible mechanism of action, drawing parallels with other structurally characterized pyrrolopyrimidine-based kinase inhibitors.

Covalent and Non-Covalent Interactions

This compound's inhibitory mechanism is characterized by the formation of a covalent bond with the thiol group of Cysteine 797 (Cys797) , located at the edge of the ATP-binding pocket of the EGFR kinase domain. This covalent linkage is facilitated by an acrylamide moiety on the this compound molecule, which acts as a Michael acceptor. This irreversible binding ensures prolonged inhibition of the kinase activity.

In addition to the covalent bond, the binding of this compound is stabilized by a network of non-covalent interactions within the ATP-binding site. Based on molecular docking studies of similar pyrrolopyrimidine inhibitors, these interactions are predicted to include:

  • Hinge Region Binding: The pyrrolopyrimidine core is expected to form one or more hydrogen bonds with the backbone of the hinge region of the kinase, particularly with the amide group of Methionine 793 (Met793) . This is a canonical interaction for most ATP-competitive kinase inhibitors.

  • Hydrophobic Interactions: The aromatic rings of this compound are likely to engage in hydrophobic interactions with residues lining the ATP-binding pocket, such as Leucine 718 (Leu718) , Valine 726 (Val726) , and Alanine 743 (Ala743) .

  • Gatekeeper Residue Interaction: The T790M mutation introduces a bulkier methionine residue at the "gatekeeper" position. The selectivity of this compound for the T790M mutant is likely due to favorable interactions with this methionine, which may be sterically hindered in the wild-type threonine.

Predicted Binding Mode of this compound in EGFR

The following diagram illustrates the predicted binding orientation of this compound within the ATP-binding site of the EGFR kinase domain, highlighting the key interactions.

G Predicted Binding Mode of this compound in EGFR Kinase Domain cluster_binding_site EGFR ATP-Binding Site This compound This compound (Pyrrolopyrimidine Core) Acrylamide Acrylamide Moiety This compound->Acrylamide Met793 Met793 (Hinge Region) This compound->Met793 H-Bond Hydrophobic_Pocket Hydrophobic Pocket (Leu718, Val726, Ala743) This compound->Hydrophobic_Pocket Hydrophobic Interaction Gatekeeper Met790 (Gatekeeper) This compound->Gatekeeper Favorable Interaction Cys797 Cys797 Acrylamide->Cys797 Covalent Bond

Predicted interactions of this compound within the EGFR kinase domain.

Downstream Signaling Pathway Inhibition

By inhibiting EGFR autophosphorylation, this compound effectively blocks the activation of downstream signaling cascades that are crucial for tumor cell proliferation and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway EGF EGF EGFR Mutant EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibition of EGFR downstream signaling by this compound.

Mechanisms of Resistance to this compound

As with other third-generation EGFR inhibitors, acquired resistance to this compound can develop. The primary on-target resistance mechanism involves a mutation at the covalent binding site.

C797S Mutation

The most well-characterized mechanism of resistance to irreversible third-generation EGFR TKIs is the C797S mutation , where the cysteine at position 797 is substituted with a serine. This substitution removes the thiol group necessary for the formation of the covalent bond with this compound's acrylamide moiety, thereby rendering the inhibitor ineffective at irreversible binding. The inhibitor may still bind reversibly, but with significantly reduced potency.

Resistance_Mechanism cluster_sensitive This compound Sensitive (EGFR T790M) cluster_resistant This compound Resistant (EGFR T790M/C797S) Avitinib_S This compound Cys797 Cys797 Avitinib_S->Cys797 Covalent Bond Formation Inhibition EGFR Inhibition Cys797->Inhibition Avitinib_R This compound Ser797 Ser797 Avitinib_R->Ser797 No Covalent Bond No_Inhibition Loss of Potent Inhibition Ser797->No_Inhibition

The C797S mutation prevents covalent binding of this compound.
Other Potential Resistance Mechanisms

While C797S is the primary on-target resistance mechanism, other mechanisms observed with third-generation EGFR TKIs may also be relevant for this compound. These include:

  • Bypass Track Activation: Amplification or activating mutations in other receptor tyrosine kinases (e.g., MET, HER2) or downstream signaling components (e.g., KRAS, BRAF) can reactivate the MAPK or PI3K pathways, bypassing the need for EGFR signaling.

  • Histologic Transformation: The transformation of NSCLC to other tumor types, such as small cell lung cancer, which are not dependent on EGFR signaling.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of an inhibitor against EGFR kinase activity, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) or ADP-Glo™ format.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain (wild-type and mutant variants)

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

    • ATP at a concentration near the Km for each EGFR variant

    • Peptide substrate (e.g., a poly-Glu-Tyr copolymer or a specific biotinylated peptide)

    • This compound (or other test inhibitor) serially diluted in DMSO

    • Detection reagents (e.g., ADP-Glo™ reagents or Eu-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin for TR-FRET)

    • 384-well white, non-binding surface microtiter plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, and then further dilute into the kinase reaction buffer.

    • Add a small volume (e.g., 1-5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the EGFR enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., 27-30°C).

    • Stop the reaction and proceed with the detection step according to the assay kit manufacturer's instructions (e.g., add ADP-Glo™ reagent or TR-FRET detection antibodies).

    • Read the signal (luminescence or fluorescence) on a compatible plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_inhibitor Add Inhibitor/DMSO to 384-well Plate prep_inhibitor->add_inhibitor add_enzyme Add EGFR Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (30-60 min) add_enzyme->pre_incubate start_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->start_reaction incubate_reaction Incubate (15-60 min) start_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagents incubate_reaction->stop_reaction read_plate Read Luminescence/ Fluorescence stop_reaction->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

Workflow for an in vitro EGFR kinase inhibition assay.
Cell-Based EGFR Phosphorylation Assay

This protocol outlines a method to measure the inhibition of EGFR autophosphorylation in intact cells, typically using a cell-based ELISA format.

  • Reagents and Materials:

    • Human cancer cell lines with relevant EGFR status (e.g., NCI-H1975 for L858R/T790M, A431 for WT)

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • 96-well tissue culture plates

    • This compound (or other test inhibitor)

    • EGF (for stimulating WT EGFR)

    • Fixing solution (e.g., 4% paraformaldehyde)

    • Quenching buffer (e.g., PBS with hydrogen peroxide)

    • Blocking buffer (e.g., PBS with BSA and/or non-fat milk)

    • Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 1N sulfuric acid)

  • Procedure:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Starve the cells by replacing the growth medium with low-serum (e.g., 0.1% FBS) medium for 16-24 hours.

    • Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1-2 hours).

    • For cell lines requiring stimulation (like A431), add EGF for a short period (e.g., 5-15 minutes).

    • Aspirate the medium and fix the cells with the fixing solution.

    • Wash the cells with PBS and then add quenching buffer to reduce endogenous peroxidase activity.

    • Wash again and add blocking buffer to prevent non-specific antibody binding.

    • Incubate with either anti-phospho-EGFR or anti-total-EGFR primary antibody.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Wash thoroughly and add TMB substrate. Allow color to develop.

    • Add stop solution and read the absorbance at 450 nm.

    • Normalize the phospho-EGFR signal to the total-EGFR signal for each condition and calculate the IC50 for phosphorylation inhibition.

Conclusion

This compound represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC, particularly for patients who have developed resistance to earlier-generation TKIs via the T790M mutation. Its pyrrolopyrimidine scaffold and irreversible binding mechanism confer high potency and selectivity. Understanding the structural basis of its interaction with the EGFR kinase domain, including the crucial covalent bond with Cys797 and the network of non-covalent interactions, is key to appreciating its efficacy. Furthermore, knowledge of the downstream signaling pathways it inhibits and the mechanisms by which resistance can emerge, such as the C797S mutation, is vital for the ongoing development of next-generation inhibitors and rational combination therapies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors.

References

An In-Depth Technical Guide to the In Vitro Kinase Selectivity Profile of Avitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avitinib (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI).[1][2] It was developed to selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M resistance mutation that often arises in non-small cell lung cancer (NSCLC) patients following treatment with first-generation EGFR TKIs.[3][4][5] This document provides a comprehensive overview of the in vitro kinase selectivity profile of this compound, details the experimental protocols used for its characterization, and visualizes the core signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile

This compound's potency and selectivity have been characterized through various biochemical and cellular assays. The following tables summarize the quantitative data on its inhibitory activity against key kinases.

Table 1: this compound Inhibitory Activity against EGFR Variants

Kinase TargetIC50 (nM)Fold Selectivity vs. WT EGFR
EGFR L858R/T790M0.18~43x
EGFR L858R0.18~43x
EGFR T790M0.18~43x
Wild-Type (WT) EGFR7.681x

Data sourced from biochemical assays.[2][6][7]

Table 2: this compound Inhibitory Activity in Cellular Assays

Cell LineEGFR StatusIC50 (nM) for EGFR Phosphorylation Inhibition
NCI-H1975L858R/T790M7.3
NIH/3T3_TC32T8Mutant EGFR2.8
A431Wild-Type EGFR~2184 (calculated based on 298-fold selectivity)

Data sourced from cellular phosphorylation assays.[2][6]

Table 3: Selectivity Profile Against a Broader Kinase Panel

In a comprehensive screening against a panel of 349 unique kinases, this compound demonstrated a high degree of selectivity.

ConcentrationNumber of Kinases with >80% InhibitionNotable Off-Target Kinases Inhibited
1 µM33 (9.5% of panel)BTK, JAK3, and 5 TEC family members

Data sourced from a broad kinase panel screening.[6] this compound is also recognized as a Bruton's tyrosine kinase (BTK) inhibitor.[8]

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound primarily exerts its therapeutic effect by inhibiting the EGFR signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation, triggers several downstream pathways crucial for cell growth, proliferation, and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[9][10] By irreversibly binding to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, this compound blocks these downstream signals.[4][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2/SHC EGFR->GRB2 PI3K PI3K EGFR->PI3K P Ligand EGF Ligand Ligand->EGFR This compound This compound This compound->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway inhibited by this compound.

This compound has also demonstrated inhibitory activity against Bruton's tyrosine kinase (BTK), a key component of B-cell receptor signaling, and c-Met, another receptor tyrosine kinase.[8][11] The HGF/c-MET pathway, when activated, also engages the PI3K/AKT and MAPK signaling cascades, contributing to cell growth and migration.[12][13][14]

Caption: Other signaling pathways potentially modulated by this compound.

Experimental Workflow

The determination of kinase selectivity and IC50 values typically involves a standardized in vitro assay workflow. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[15][16]

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis Compound_Prep Prepare serial dilution of This compound (Test Inhibitor) Dispense Dispense Reagents into 384-well Plate: 1. Test Inhibitor 2. Kinase/Antibody Mix 3. Tracer Compound_Prep->Dispense Kinase_Prep Prepare Kinase/ Antibody Mixture Kinase_Prep->Dispense Tracer_Prep Prepare Fluorescent Tracer Solution Tracer_Prep->Dispense Incubate Incubate at Room Temperature (e.g., 1 hour) Dispense->Incubate Read_Plate Read Plate on FRET-compatible Reader (e.g., 615nm & 665nm) Incubate->Read_Plate Calc_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calc_Ratio Plot_Curve Plot Emission Ratio vs. Inhibitor Concentration Calc_Ratio->Plot_Curve Calc_IC50 Calculate IC50 Value (Non-linear Regression) Plot_Curve->Calc_IC50

Caption: Generalized workflow for an in vitro kinase binding assay.

Experimental Protocols: Kinase Inhibition Assays

The in vitro kinase selectivity of this compound is determined using established biochemical assay protocols. The following provides a detailed, generalized methodology based on common industry practices for TR-FRET kinase binding assays and microsomal stability assays.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.

2. Materials and Reagents:

  • Kinases: Purified, recombinant human kinases (e.g., EGFR variants, BTK).

  • Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, followed by serial dilutions.

  • Assay Buffer: Kinase buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[17]

  • Detection Reagents:

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.[16]

  • Cofactor: NADPH (for microsomal assays).[17]

  • Plate: Low-volume 384-well assay plates.

  • Control Inhibitor: A known potent, broad-spectrum kinase inhibitor like Staurosporine.

3. Assay Principle (TR-FRET Binding Assay): The assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of a kinase. A Europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to the kinase, the two fluorophores are in close proximity, allowing for FRET to occur upon excitation. An inhibitor competing for the ATP site will displace the tracer, leading to a decrease in the FRET signal.[16]

4. Generalized Protocol:

  • Compound Preparation:

    • Create a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM.

    • Further dilute the compound series in the appropriate assay buffer to achieve the final desired concentrations for the assay.

  • Assay Execution (as per the workflow diagram):

    • Add 5 µL of the diluted this compound or control compound to the wells of a 384-well plate.

    • Prepare a mix of the target kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.

    • Add 5 µL of the fluorescent kinase tracer to each well to initiate the binding reaction. The final volume is typically 15 µL.[16]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a microplate reader capable of time-resolved fluorescence.

    • Measure the emission signals from both the Europium donor (e.g., 615 nm) and the Alexa Fluor® 647 acceptor (e.g., 665 nm).

  • Data Analysis:

    • Calculate the emission ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the tracer binding.

5. Microsomal Stability/Metabolism Assay: To assess potential drug-drug interactions and metabolic inhibition, this compound's effect on cytochrome P450 (CYP) enzymes is tested using human and rat liver microsomes (HLMs/RLMs).[17]

  • An incubation mixture is prepared containing liver microsomes, a cocktail of probe substrates specific to different CYP isoforms, and a range of this compound concentrations.

  • The reaction is initiated by adding NADPH and incubated at 37°C.[17]

  • The reaction is stopped, and the levels of metabolites from the probe substrates are quantified using UPLC-MS/MS.

  • IC50 values are calculated to determine this compound's inhibitory potential against specific CYP enzymes.[17]

This guide provides a detailed technical overview of this compound's in vitro kinase selectivity, offering valuable data and methodological insights for professionals in the field of oncology drug development. The high potency against clinically relevant EGFR mutations, coupled with a generally selective profile, underscores its design as a targeted therapeutic agent.

References

Avitinib CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Avitinib: Chemical Properties, Mechanism of Action, and Experimental Analysis

Introduction

This compound, also known as Abivertinib or AC0010, is a third-generation, orally available, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs due to mutations such as T790M.[3][4] This document provides a comprehensive overview of this compound's chemical properties, its mechanism of action through key signaling pathways, and detailed experimental protocols for its evaluation.

Chemical Properties

This compound is a pyrrolopyrimidine-based compound.[5] Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 1557267-42-1[5]
Synonyms AC0010, Abivertinib[2][5]
Molecular Formula C₂₆H₂₆FN₇O₂[5]
Molecular Weight 487.5 g/mol [5]
IUPAC Name N-[3-[[2-[[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide[5]
Appearance Crystalline solid[5]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.9 mg/ml[5][6]
Storage Temperature -20°C[5]

Mechanism of Action and Signaling Pathways

This compound functions as a selective inhibitor of mutant forms of EGFR.[2] Upon oral administration, it covalently binds to and inhibits the activity of these mutated receptors, including the T790M resistance mutation.[2] This blockage prevents EGFR-mediated signaling, which in turn can induce cell death and inhibit tumor growth in cancer cells with these specific mutations.[2] By being selective for mutant EGFR, this compound's toxicity profile may be reduced compared to non-selective EGFR inhibitors that also target wild-type EGFR.[2]

The primary signaling pathway affected by this compound is the EGFR signaling cascade. In cancer, mutated EGFR is often constitutively active, leading to the hyperactivation of downstream pro-survival pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][7] this compound's inhibition of EGFR phosphorylation at sites like Tyr1068 prevents the recruitment and activation of downstream signaling proteins, thereby inhibiting the phosphorylation of key kinases like Akt and ERK1/2.[1]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R, T790M) Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Phosphorylation RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

This compound inhibits mutant EGFR, blocking downstream signaling.

Quantitative Data

In Vitro Efficacy (IC₅₀ Values)

This compound demonstrates high potency against EGFR mutations, particularly the L858R/T790M double mutation, while showing significantly less activity against wild-type EGFR.[8]

TargetCell LineIC₅₀ Value
EGFR L858R/T790M-0.18 nM[1][8]
EGFR L858R-0.18 nM[1]
Wild-Type EGFR-7.68 nM[1][8]
Mutant EGFR PhosphorylationNCI-H19757.3 nM[1]
Mutant EGFR PhosphorylationNIH/3T3_TC32T82.8 nM[1]
BTK (Bruton's Tyrosine Kinase)-59 nM[8]
JAK3 (Janus Kinase 3)-360 nM[8]
Pharmacokinetic Parameters in Rats

Pharmacokinetic studies in Sprague-Dawley rats have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound.[8][9]

ParameterValue (following oral administration)
Tₘₐₓ (Time to max concentration) 1 to 2 hours[8]
Bioavailability 15.9 - 41.4%[8]
Elimination Half-life (t₁/₂) ~1.73 hours[8]
Total Body Clearance 5.91 L/h/kg[8]
Volume of Distribution 14.76 L/kg[8]

Experimental Protocols

In Vitro Metabolic Stability and Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on the metabolism of another drug, such as osimertinib, using rat liver microsomes (RLM).[9]

  • Preparation of Incubation System : A total volume of 200 μL is prepared containing the metabolic substrate (e.g., 0.01 μM osimertinib), the inhibitor (1 μM this compound), 100 mM potassium phosphate buffer (pH 7.4), and rat liver microsomes.[9]

  • Pre-incubation : The mixture is pre-incubated for 5 minutes in a 37°C water bath.[9]

  • Initiation of Reaction : The metabolic reaction is initiated by adding 1 mM NADPH.[9]

  • Termination of Reaction : The reaction is stopped at various time points (e.g., 0, 10, 20, 30, 40, 50 minutes) by adding 200 μL of ice-cold acetonitrile (ACN).[9]

  • Sample Processing : An internal standard (e.g., 50 ng/mL diazepam) is added, and the mixture is centrifuged at 13,000 rpm for 10 minutes at 4°C.[9]

  • Analysis : The supernatant is collected, and a 2 μL aliquot is injected into a UPLC-MS/MS system for quantification of the remaining substrate. The half-maximal inhibitory concentration (IC₅₀) is then calculated.[9]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the effect of this compound on the pharmacokinetics of a co-administered drug in a rat model.[9][10]

PK_Workflow cluster_setup Study Setup cluster_dosing Dosing Regimen (7 Days) cluster_pk_study Pharmacokinetic Analysis Animal_Prep Acclimatize Male Sprague-Dawley Rats (180-220g) Randomization Randomly divide into 3 groups (n=6) Animal_Prep->Randomization Group1 Group 1 (Control): Administer vehicle (PEG200) daily Group2 Group 2 (Single Dose): Vehicle for 6 days, then 30 mg/kg this compound on Day 7 Group3 Group 3 (Multiple Dose): 30 mg/kg this compound daily for 7 days Osimertinib_Admin Administer Osimertinib (10 mg/kg) to all rats Group1->Osimertinib_Admin Group2->Osimertinib_Admin Group3->Osimertinib_Admin Blood_Collection Collect blood samples at specified time points Osimertinib_Admin->Blood_Collection Plasma_Analysis Analyze plasma concentrations using UPLC-MS/MS Blood_Collection->Plasma_Analysis PK_Parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, etc.) Plasma_Analysis->PK_Parameters

Workflow for the in vivo pharmacokinetic study in rats.

Conclusion

This compound is a potent and selective third-generation EGFR inhibitor with a well-defined chemical structure and mechanism of action. Its high affinity for clinically relevant EGFR mutations, coupled with a lower affinity for wild-type EGFR, makes it a promising therapeutic agent for NSCLC. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigations, including ongoing clinical trials, will continue to elucidate its full therapeutic potential and safety profile.[2]

References

Avitinib: A Technical Guide to Early-Phase Clinical Trial Data for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitinib (also known as AC0010 or Abivertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M resistance mutation while sparing wild-type EGFR.[1][2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC).[1] This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound is an oral, potent, and irreversible EGFR inhibitor.[3][4] It forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1][2] This irreversible binding leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways.[4] Preclinical studies have demonstrated this compound's high selectivity for mutant EGFR, including both activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, with significantly less activity against wild-type EGFR, potentially leading to a more favorable safety profile compared to earlier generation TKIs.[1]

Signaling Pathway

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade that, in cancer cells with activating EGFR mutations, becomes constitutively active, promoting cell proliferation and survival. This compound intervenes by irreversibly binding to the mutated EGFR, thereby blocking the downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR (with T790M mutation) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Figure 1: this compound's Inhibition of the EGFR Signaling Pathway.

Early-Phase Clinical Trial Data

This compound has been evaluated in several early-phase clinical trials, primarily in patients with NSCLC who have developed resistance to prior EGFR TKI therapy and harbor the T790M mutation. The core data from these studies are summarized below.

Phase I/II Study (NCT02330367)

This multicenter, open-label study was designed to assess the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced NSCLC positive for the EGFR T790M mutation.[3][5][6] The trial included a dose-escalation phase followed by a dose-expansion phase.[6]

EndpointResultCitation
Objective Response Rate (ORR) 56.3% (9 out of 16 patients achieved Partial Response)[3][5]
Disease Control Rate (DCR) 93.8% (15 out of 16 patients achieved Partial Response or Stable Disease)[3][5]
Median Progression-Free Survival (PFS) 253 days (95% CI: 154.8-339.2)[3][5]

The most frequently reported treatment-related adverse events were generally mild and manageable.

Adverse EventFrequencyCitation
Elevated hepatic transaminases 62.5% (10 out of 16 patients)[3][5]
Diarrhea 31.3% (5 out of 16 patients)[3][5]
Phase II Study (NCT03300115)

This single-arm, multicenter, open-label trial further evaluated the efficacy and safety of this compound at the recommended Phase II dose in a larger cohort of patients with T790M-positive advanced NSCLC.[7][8]

EndpointResultCitation
Objective Response Rate (ORR) 52.2% (109 out of 209 evaluable patients)[9]
Disease Control Rate (DCR) 88.0% (184 out of 209 evaluable patients)[9]
Median Duration of Response (DoR) 8.5 months (95% CI: 6.1-9.2)[9]
Median Progression-Free Survival (PFS) 7.5 months (95% CI: 6.0-8.8)[9]
Median Overall Survival (OS) 24.9 months (95% CI: 22.4-not reachable)[9]
Adverse EventFrequencyCitation
Any Treatment-Related Adverse Event 96.9% (220 out of 227 patients)[9]
Treatment-Related Serious Adverse Events 13.7% (31 out of 227 patients)[9]

Experimental Protocols

The early-phase clinical trials of this compound followed a structured approach to ensure patient safety and to accurately assess the drug's properties.

Patient Population and Eligibility Criteria

Key inclusion criteria for these trials typically included:

  • Histologically or cytologically confirmed diagnosis of locally advanced or metastatic NSCLC.[6]

  • Documented evidence of an EGFR activating mutation and subsequent acquired T790M resistance mutation after treatment with a first- or second-generation EGFR TKI.[3][5][6]

  • At least one measurable lesion as defined by Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[6]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[6]

Key exclusion criteria often comprised:

  • Prior treatment with a third-generation EGFR TKI.

  • History of interstitial lung disease.[10]

  • Clinically significant cardiac disease.

Study Design and Treatment

The Phase I portion of the studies employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[11] Patients were enrolled in sequential cohorts and received escalating oral doses of this compound.[11] Once the RP2D was established, the Phase II portion enrolled a larger number of patients to further evaluate efficacy and safety at that dose.[9] Treatment was administered in continuous cycles until disease progression or unacceptable toxicity.[3][5]

Efficacy and Safety Assessments

Tumor response was assessed by imaging (CT or MRI) at baseline and then at regular intervals (e.g., every 6-8 weeks) and was evaluated based on RECIST 1.1 criteria.[3][5] Safety and tolerability were monitored through the regular recording of adverse events, physical examinations, and laboratory tests.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Measurement - RECIST 1.1) Informed_Consent->Baseline_Assessment Dose_Escalation Phase I: Dose Escalation (3+3 Design) Baseline_Assessment->Dose_Escalation MTD_RP2D Determine MTD and RP2D Dose_Escalation->MTD_RP2D Dose_Expansion Phase II: Dose Expansion at RP2D MTD_RP2D->Dose_Expansion Treatment_Cycle This compound Administration (Continuous Dosing) Dose_Expansion->Treatment_Cycle Follow_up Follow-up Assessments (Efficacy - RECIST 1.1, Safety) Treatment_Cycle->Follow_up Progression_Toxicity Disease Progression or Unacceptable Toxicity? Follow_up->Progression_Toxicity Progression_Toxicity->Treatment_Cycle No End_of_Study End of Study Progression_Toxicity->End_of_Study Yes

Figure 2: Generalized Workflow of this compound Early-Phase Clinical Trials.
Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetic (PK) parameters, such as Cmax, Tmax, and AUC, were evaluated through the analysis of plasma samples collected at various time points after drug administration.[1] Pharmacodynamic (PD) assessments involved the analysis of biomarkers from tumor biopsies or circulating tumor DNA to confirm target engagement and to explore mechanisms of response and resistance.

Conclusion

The early-phase clinical trial data for this compound demonstrate its promising efficacy and manageable safety profile in patients with NSCLC harboring the EGFR T790M resistance mutation. As a selective, irreversible third-generation EGFR TKI, this compound represents a significant advancement in the treatment of this patient population. Further research and ongoing clinical trials will continue to define its role in the therapeutic landscape for EGFR-mutated NSCLC.

References

Methodological & Application

Application Notes and Protocols for Avitinib Stock Solution Preparation with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avitinib (also known as Abivertinib or AC0010) is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is highly selective for mutant forms of EGFR, such as the L858R activating mutation and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[2][3] This selectivity may lead to a more favorable toxicity profile compared to less selective EGFR inhibitors.[4][5] this compound covalently binds to the kinase domain, blocking downstream signaling pathways like Akt and ERK1/2, thereby inhibiting cancer cell proliferation and survival.[1][2] It has also been identified as an inhibitor of Bruton's tyrosine kinase (BTK).[4][6] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for research purposes.

Physicochemical and Solubility Data

Proper preparation of this compound for experimental use begins with an understanding of its physical and chemical properties. All quantitative data is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Abivertinib, AC0010[4][7]
CAS Number 1557267-42-1[2][7]
Molecular Formula C₂₆H₂₆FN₇O₂[2][7]
Molecular Weight 487.5 g/mol [5][7]
Appearance Crystalline solid[7]
Purity ≥98%[7]

Table 2: Solubility Profile of this compound

SolventSolubilityNotes
DMSO ≥30-97 mg/mLThe recommended solvent for preparing concentrated stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][7][8]
Ethanol ~30 mg/mLSoluble.[7][8]
Water InsolubleNot recommended for primary dissolution.[2]
Aqueous Buffers (e.g., PBS) Sparingly solubleFor aqueous solutions, first dissolve in a primary solvent like ethanol or DMSO and then dilute. Aqueous solutions are not stable for more than a day.[7]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro studies.

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[9]

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

    • Calculation: Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.001 L × 487.5 g/mol = 4.875 mg

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1.0 mL of DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed. If dissolution is difficult, gentle warming (37°C for 10-15 minutes) or brief sonication can be applied.[9]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.[9]

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

  • Powder: Store the solid compound at -20°C for up to 3-4 years.[2][7][10]

  • Stock Solution (in DMSO):

    • Long-term: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11] Store aliquots at -80°C for up to 1 year.[2]

    • Short-term: Store aliquots at -20°C for up to 1 month.[2]

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol provides a general method for diluting the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare the final working concentration by diluting the stock solution directly into the pre-warmed cell culture medium.

    • Example: To prepare 10 mL of medium with a final this compound concentration of 100 nM:

      • Calculation (V₁M₁ = V₂M₂): V₁ = (10 mL × 100 nM) / 10 mM = 1 µL

      • Add 1 µL of the 10 mM stock solution to 10 mL of culture medium.

  • Mixing: Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming of the medium.

  • DMSO Control: The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[12]

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for cell treatment. Do not store working solutions in culture medium.

Visualizations

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_store Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -80°C (Long-Term) aliquot->store end Ready for Use store->end EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR Mutant EGFR (e.g., L858R, T790M) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK Cell_Response Cell Proliferation & Survival ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response

References

Application Notes and Protocols for Cell Viability Assay Using Avitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avitinib (also known as Abivertinib) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It demonstrates high selectivity for EGFR mutations, including the T790M resistance mutation, which often emerges after treatment with first-generation EGFR TKIs.[2][3] this compound covalently binds to the kinase domain of mutant EGFR, inhibiting its autophosphorylation and downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[1][4] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells harboring these mutations.[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound using a cell viability assay, specifically the MTT assay, and includes representative data and diagrams to illustrate the experimental workflow and underlying signaling pathways.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. These values can vary depending on the cell line, the specific EGFR mutation, and the assay conditions.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)
NCI-H1975L858R/T790M7.3[1][5]
NIH/3T3_TC32T8Mutant EGFR2.8[1][5]
HCC827del E746-A7500.1 µM (100 nM)[1]
Wild-Type EGFRWild-Type7.68[5]

Note: The provided IC50 values are derived from published data and should be considered as reference points. Actual IC50 values may vary between experiments.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., NCI-H1975 for T790M mutant EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain the desired final concentrations (e.g., a 10-point dilution series from 1 nM to 10 µM).[5]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition and Incubation:

    • After the 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[8]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway of this compound Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P This compound This compound This compound->EGFR Inhibits Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.

Experimental Workflow for Cell Viability Assay

Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Prepare this compound Serial Dilutions B->C D 4. Treat Cells with this compound (72 hours) C->D E 5. Add MTT Reagent (2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for determining cell viability after this compound treatment.

Logical Relationship of this compound's Action

Logical_Relationship This compound This compound Treatment EGFR_Inhibition Mutant EGFR Inhibition This compound->EGFR_Inhibition Pathway_Block Downstream Pathway Blockade (PI3K/AKT, MAPK) EGFR_Inhibition->Pathway_Block Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Pathway_Block->Apoptosis Reduced_Viability Reduced Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability

Caption: The causal chain from this compound treatment to reduced cell viability.

References

Application Notes and Protocols for Establishing Avitinib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing Avitinib-resistant non-small cell lung cancer (NSCLC) cell line models. This compound (also known as Abivertinib or AC0010) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[1][2] The development of acquired resistance to this compound is a critical area of research for understanding tumor progression and developing next-generation therapies.

Mechanism of Action of this compound

This compound is an irreversible EGFR inhibitor that covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This binding blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting cancer cell proliferation and survival.[2][3] this compound demonstrates high potency against EGFR with the T790M mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2]

Mechanisms of Acquired Resistance to Third-Generation EGFR TKIs

Understanding the potential mechanisms of resistance is crucial for the characterization of newly established resistant cell lines. The most well-documented mechanism of acquired resistance to third-generation EGFR TKIs like this compound is the emergence of a tertiary mutation in the EGFR gene, C797S.[4][5] This mutation prevents the covalent binding of irreversible inhibitors. The allelic context of the C797S mutation in relation to the T790M mutation (in cis or in trans) has significant implications for subsequent treatment strategies.[3]

Other mechanisms of resistance include:

  • On-target alterations: Loss of the T790M mutation.[4]

  • Bypass pathway activation: Amplification or activation of other receptor tyrosine kinases, such as MET or HER2, which can reactivate downstream signaling independently of EGFR.[1][6]

  • Downstream signaling alterations: Mutations in components of the PI3K/AKT/mTOR pathway.[1]

  • Histologic transformation: For example, transformation from NSCLC to small cell lung cancer.[7]

Experimental Protocols

This section provides a detailed methodology for generating and characterizing this compound-resistant NSCLC cell lines. The protocol is based on the commonly used method of continuous exposure to escalating concentrations of the drug.[8][9][10]

Cell Line Selection and Culture
  • Recommended Cell Lines:

    • NCI-H1975: Human NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation. This cell line is initially sensitive to this compound.[11][12]

    • HCC827: Human NSCLC cell line with an EGFR exon 19 deletion, making it sensitive to first-generation EGFR TKIs. To study acquired T790M-mediated resistance followed by this compound resistance, a T790M-positive subline would be required.[13][14][15]

  • Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[12][16]

Determination of this compound IC50 in Parental Cells

Before initiating the resistance induction protocol, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.

  • Cell Seeding: Seed the parental cells (e.g., NCI-H1975) in 96-well plates at a density of 5,000 cells per well. Allow the cells to adhere overnight.[16]

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. The concentration range should be chosen to encompass the expected IC50 value (e.g., 0.1 nM to 10 µM).

  • Cell Viability Assay: After 72 hours of incubation, assess cell viability using a standard method such as the MTT or CCK-8 assay.[9]

  • IC50 Calculation: Calculate the IC50 value by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Generation of this compound-Resistant Cell Lines

This protocol uses a stepwise dose-escalation method.[16]

  • Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.

  • Dose Escalation: Once the cells resume a normal growth rate and reach 80-90% confluency, subculture them and increase the this compound concentration by approximately 1.5 to 2-fold.[10]

  • Monitoring and Maintenance: If significant cell death occurs, maintain the cells at the current concentration until they have adapted. This process of gradual dose escalation is repeated over several months.[8] It is advisable to cryopreserve cell stocks at each successful concentration step.[8]

  • Establishment of Resistant Clones: After 6-9 months, the cells should be able to proliferate in the presence of a high concentration of this compound (e.g., 1-2 µM). At this point, single-cell cloning can be performed by limiting dilution to ensure a homogenous resistant population.[17]

Confirmation and Characterization of Resistance
  • IC50 Determination in Resistant Cells: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental line. A significant increase (typically >10-fold) in the IC50 value confirms the resistant phenotype.[17]

  • Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.

  • Molecular Characterization:

    • EGFR Sequencing: Perform Sanger or next-generation sequencing of the EGFR gene to identify potential resistance mutations, such as C797S.

    • Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the EGFR signaling pathway (e.g., EGFR, AKT, ERK) and potential bypass pathways (e.g., MET, HER2).

    • Copy Number Variation Analysis: Investigate amplification of bypass pathway genes like MET.

Data Presentation

The following tables summarize key quantitative data relevant to establishing this compound-resistant cell lines.

Table 1: IC50 Values of EGFR TKIs in NSCLC Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)Afatinib IC50 (nM)
NCI-H1975L858R, T790M~7.3[11]~5[18]~57[18]
HCC827exon 19 deletion--~0.8[18]
A549WT--~6370[12]

Note: IC50 values can vary between studies and experimental conditions.

Table 2: Example of a Dose-Escalation Strategy for NCI-H1975 Cells

StepThis compound Concentration (nM)DurationExpected Outcome
122-3 weeksCells adapt and resume normal growth
242-3 weeksCells adapt and resume normal growth
382-3 weeksCells adapt and resume normal growth
4153-4 weeksCells adapt and resume normal growth
5303-4 weeksCells adapt and resume normal growth
............
Final1000-2000-Stable resistant cell line established

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR inhibits Resistance_Workflow start Start: Parental NSCLC Cell Line (e.g., NCI-H1975) ic50 Determine Parental IC50 of this compound start->ic50 culture Continuous Culture with Escalating Doses of this compound (Starting at IC20) ic50->culture monitoring Monitor Cell Viability and Growth Rate culture->monitoring increase_dose Increase this compound Concentration monitoring->increase_dose Growth Resumed stable_culture Maintain at Current Concentration monitoring->stable_culture High Cell Death resistant_line Established This compound-Resistant Cell Line monitoring->resistant_line Stable at High Dose (e.g., >1 µM) increase_dose->culture stable_culture->monitoring characterize Characterize Resistant Phenotype: - Confirm IC50 Shift - Test Stability - Molecular Analysis resistant_line->characterize Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Avitinib_Treatment This compound Treatment on EGFR (T790M) NSCLC Acquired_Resistance Acquired Resistance Avitinib_Treatment->Acquired_Resistance On_Target On-Target Alterations (EGFR Gene) Acquired_Resistance->On_Target Bypass_Tracks Bypass Pathway Activation Acquired_Resistance->Bypass_Tracks Downstream_Mut Downstream Mutations Acquired_Resistance->Downstream_Mut Phenotypic Phenotypic Transformation Acquired_Resistance->Phenotypic C797S C797S Mutation On_Target->C797S MET_Amp MET Amplification Bypass_Tracks->MET_Amp HER2_Amp HER2 Amplification Bypass_Tracks->HER2_Amp PIK3CA_Mut PIK3CA Mutation Downstream_Mut->PIK3CA_Mut SCLC_Trans SCLC Transformation Phenotypic->SCLC_Trans

References

Application Notes and Protocols for Avitinib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Avitinib (also known as Abivertinib and AC0010), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and detailed protocols for its application in mouse xenograft models. This compound is particularly effective against non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[1][2][3][4]

Mechanism of Action

This compound is an orally active, irreversible EGFR inhibitor that selectively targets mutant forms of EGFR.[5][6] It demonstrates high potency against EGFR L858R/T790M double mutations with an IC50 value of 0.18 nM, showing significantly greater selectivity for mutant EGFR over wild-type (WT) EGFR (IC50 value of 7.68 nM).[5][7] This selectivity may lead to a more favorable toxicity profile compared to non-selective EGFR inhibitors.[6] By covalently binding to the kinase domain of mutant EGFR, this compound blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, thereby inhibiting cancer cell proliferation, survival, and inducing apoptosis.[2][5][7][] In addition to its primary target, this compound has also been shown to inhibit Bruton's tyrosine kinase (BTK).[5][6]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound. Upon binding to mutant EGFR, this compound prevents its autophosphorylation and the subsequent activation of downstream effectors such as Akt and ERK1/2, which are crucial for cell proliferation and survival.[5][7]

Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/Akt and MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical models.

Table 1: In Vitro IC50 Values of this compound
TargetCell LineIC50 (nM)Reference
EGFR L858R/T790M-0.18[7]
EGFR L858R-0.18[5]
EGFR T790M-0.18[5]
Wild-Type EGFR-7.68[5][7]
Mutant EGFR PhosphorylationNCI-H19757.3[5][7]
Mutant EGFR PhosphorylationNIH/3T3_TC32T82.8[5]
Table 2: this compound Administration in Mouse Xenograft Models
Cell LineMouse StrainDosage (mg/kg)Administration RouteDosing ScheduleOutcomeReference
NCI-H1975 (EGFR L858R/T790M)Nu/Nu nude12.5, 50, 500OralOnce daily for 14+ daysInhibited EGFR-mutant tumor growth. 500 mg/kg led to complete remission for over 143 days.[5][7][9]
A431 (Wild-Type EGFR)Nu/Nu nude12.5, 50, 500OralOnce daily for 14 daysDid not inhibit wild-type EGFR tumor growth.[5][9]

Experimental Protocols

Xenograft Tumor Model Workflow

The following diagram outlines the typical workflow for evaluating this compound efficacy in a mouse xenograft model.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis Cell_Culture 1. Cell Culture (e.g., NCI-H1975) Implantation 2. Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 4. Randomize Mice into Groups Tumor_Growth->Grouping Treatment 5. Daily Oral Gavage (Vehicle or this compound) Grouping->Treatment Measurement 6. Measure Tumor Volume & Body Weight Treatment->Measurement Endpoint 7. Endpoint Analysis (e.g., Western Blot) Measurement->Endpoint

Caption: Standard workflow for a mouse xenograft study, from cell culture to endpoint analysis.
Protocol 1: NCI-H1975 Xenograft Model

This protocol details the establishment of a human NSCLC xenograft model using the NCI-H1975 cell line, which harbors the EGFR L858R and T790M mutations.

1. Materials

  • NCI-H1975 human NSCLC cell line

  • Six- to eight-week-old female athymic Nu/Nu nude mice[5][9]

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • Matrigel

  • This compound (AC0010) powder

  • Vehicle solution (e.g., 0.5% Carboxymethylcellulose Sodium - CMC-Na)[7]

  • Calipers, syringes, gavage needles

2. Cell Culture and Implantation

  • Culture NCI-H1975 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth and Treatment Initiation

  • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. This compound Preparation and Administration

  • Prepare a homogenous suspension of this compound in the chosen vehicle. For a 5 mg/mL concentration, add 5 mg of this compound to 1 mL of 0.5% CMC-Na solution and mix thoroughly.[7] Prepare fresh daily.

  • Administer this compound or vehicle control to the respective groups via oral gavage.[5][9]

    • Control Group: Vehicle only.

    • Treatment Groups: this compound at desired doses (e.g., 12.5 mg/kg, 50 mg/kg, 500 mg/kg).[5][9]

  • Administer treatment once daily for a predetermined period (e.g., 14-28 days).[5][9]

5. Monitoring and Endpoint Analysis

  • Continue to measure tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity.

  • At the end of the study, euthanize the mice.

  • Excise tumors for further analysis, such as western blotting to confirm the inhibition of EGFR phosphorylation and downstream targets like p-Akt and p-ERK.[7]

Protocol 2: A431 Xenograft Model (Wild-Type EGFR Control)

To confirm the selectivity of this compound for mutant EGFR, a parallel study using a wild-type EGFR cell line like A431 is recommended.

1. Materials and Methods

  • Use the A431 human epidermoid carcinoma cell line.

  • Follow the same procedures as in Protocol 1 for cell culture (using DMEM), implantation, and treatment.

2. Expected Outcome

  • This compound administration is not expected to significantly inhibit the growth of A431 xenograft tumors, demonstrating its selectivity for mutant EGFR over wild-type EGFR.[5][9]

Conclusion

This compound has demonstrated significant and selective anti-tumor activity in mouse xenograft models harboring EGFR activating and resistance mutations.[5][7] The protocols outlined provide a framework for preclinical evaluation of this compound's efficacy. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines for animal care. The high potency and selectivity of this compound make it a promising candidate for targeted therapy in NSCLC.[1]

References

Application Notes and Protocols for Determining Avitinib IC50 in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitinib (AC0010) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] Understanding the half-maximal inhibitory concentration (IC50) of this compound in various NSCLC cell lines with different EGFR mutation statuses is crucial for preclinical assessment and guiding clinical development. These application notes provide a comprehensive overview of this compound's activity and detailed protocols for determining its IC50 in NSCLC cell lines.

Data Presentation: this compound IC50 in NSCLC Cell Lines

The following table summarizes the reported IC50 values for this compound in a panel of NSCLC cell lines, highlighting its potency and selectivity for EGFR-mutated cells.

Cell LineHistologyEGFR Mutation StatusThis compound IC50 (nM)Reference
NCI-H1975 AdenocarcinomaL858R, T790M7.3[2]
HCC827 AdenocarcinomadelE746-A750 (Exon 19 deletion)Data not available[2]
A549 AdenocarcinomaWild-TypeLess effective (data not quantified)[1]
PC-9 AdenocarcinomadelE746-A750 (Exon 19 deletion)Data not available
H3255 AdenocarcinomaL858RData not available

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the procedure for determining the IC50 of this compound in adherent NSCLC cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, A549, PC-9, HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the NSCLC cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the 96-well plate and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for 72 hours in a CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours in the CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Mandatory Visualizations

Signaling Pathway of this compound in EGFR-Mutated NSCLC

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway EGF EGF EGFR Mutant EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits mutant EGFR signaling pathways.

Experimental Workflow for this compound IC50 Determination

IC50_Workflow start Start cell_culture 1. Culture NSCLC Cells start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep 3. Prepare this compound Serial Dilutions cell_seeding->drug_prep drug_treatment 4. Treat Cells with this compound (72h) drug_prep->drug_treatment mtt_addition 5. Add MTT Reagent (4h) drug_treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan with DMSO mtt_addition->formazan_solubilization absorbance_reading 7. Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis 8. Analyze Data & Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining this compound's IC50.

References

Application Notes and Protocols for Immunofluorescence Staining of EGFR Signaling with Avitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in the proliferation and survival of cancer cells. Dysregulation of the EGFR signaling cascade is a hallmark of various malignancies, making it a prime target for therapeutic intervention. Avitinib (also known as Abivertinib) is a third-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to and inhibits mutant forms of EGFR, including the T790M resistance mutation often found in non-small cell lung cancer (NSCLC).[1][2] This document provides detailed protocols for the use of immunofluorescence (IF) staining to visualize and quantify the effects of this compound on EGFR signaling pathways.

Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to detect the localization and abundance of specific proteins within cells. This method allows for the direct visualization of changes in protein phosphorylation and subcellular localization, providing crucial insights into the mechanism of action of drugs like this compound. The following protocols are designed to guide researchers in assessing the inhibition of EGFR and its downstream signaling components, namely Akt and ERK, upon treatment with this compound.

Data Presentation

The following table summarizes representative quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on the EGFR signaling pathway in a cancer cell line harboring an activating EGFR mutation (e.g., L858R/T790M). The data is presented as the mean fluorescence intensity (MFI) of phosphorylated proteins, normalized to the total protein levels and background.

Treatment Groupp-EGFR (Y1068) MFI (Normalized)p-Akt (S473) MFI (Normalized)p-ERK1/2 (T202/Y204) MFI (Normalized)
Vehicle Control (DMSO)100 ± 8.5100 ± 7.2100 ± 9.1
This compound (10 nM)15.3 ± 2.125.8 ± 3.430.1 ± 4.0
This compound (50 nM)5.2 ± 1.010.1 ± 1.812.5 ± 2.2

MFI: Mean Fluorescence Intensity. Data are represented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the EGFR signaling pathway, the mechanism of this compound action, and the experimental workflow for immunofluorescence staining.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation GRB2 GRB2 pEGFR->GRB2 PI3K PI3K pEGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes pERK->Proliferation Promotes This compound This compound This compound->pEGFR Inhibits

Caption: EGFR Signaling Pathway and this compound's Point of Inhibition.

Immunofluorescence_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Cell Fixation B->C D 4. Permeabilization C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-EGFR, p-Akt, p-ERK) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated) F->G H 8. Counterstaining (DAPI) G->H I 9. Mounting H->I J 10. Fluorescence Microscopy I->J K 11. Image Analysis & Quantification J->K

Caption: Experimental Workflow for Immunofluorescence Staining.

Experimental Protocols

Materials and Reagents
  • Cell Line: A cancer cell line with known EGFR mutations (e.g., NCI-H1975 for L858R/T790M).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (Tyr1068)

    • Mouse anti-phospho-Akt (Ser473)

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor 488 conjugate

    • Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor 594 conjugate

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Mounting Medium: Antifade mounting medium.

  • Phosphate-Buffered Saline (PBS).

  • Glass coverslips or imaging-compatible microplates.

Detailed Methodology

1. Cell Seeding and Culture:

  • Culture the chosen cancer cell line in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells onto sterile glass coverslips placed in a 24-well plate or directly into an imaging-compatible 96-well plate at a density that will result in 60-70% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours.

2. This compound Treatment:

  • Prepare serial dilutions of this compound in serum-free culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

  • Aspirate the complete culture medium from the cells and wash once with sterile PBS.

  • Add the serum-free medium containing the different concentrations of this compound (e.g., 10 nM, 50 nM) and the vehicle control (DMSO) to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours) at 37°C.

3. Cell Fixation:

  • Aspirate the treatment medium and gently wash the cells twice with ice-cold PBS.

  • Add 4% PFA in PBS to each well to fix the cells.

  • Incubate for 15 minutes at room temperature.

  • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

4. Permeabilization:

  • Add 0.25% Triton X-100 in PBS to each well.

  • Incubate for 10 minutes at room temperature to permeabilize the cell membranes.

  • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

5. Blocking:

  • Add 5% BSA in PBST to each well to block non-specific antibody binding.

  • Incubate for 1 hour at room temperature.

6. Primary Antibody Incubation:

  • Dilute the primary antibodies (anti-p-EGFR, anti-p-Akt, anti-p-ERK) to their optimal working concentrations in the blocking buffer.

  • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

  • Incubate overnight at 4°C in a humidified chamber.

7. Secondary Antibody Incubation:

  • Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Protect from light from this step onwards.

  • Add the diluted secondary antibody solution to the cells.

  • Incubate for 1 hour at room temperature in the dark.

8. Counterstaining:

  • Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.

  • Add DAPI solution to the wells to stain the nuclei.

  • Incubate for 5 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

9. Mounting:

  • If using coverslips, carefully remove them from the wells and mount them onto glass slides with a drop of antifade mounting medium.

  • If using an imaging plate, add a small volume of PBS to the wells to prevent drying.

10. Fluorescence Microscopy and Image Analysis:

  • Acquire images using a fluorescence microscope or a high-content imaging system with appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).

  • Ensure consistent acquisition settings (e.g., exposure time, gain) across all samples for accurate comparison.

  • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity of the phosphorylated proteins within defined cellular regions of interest (ROIs).

  • Normalize the fluorescence intensity of the target protein to a loading control (e.g., total protein stain or a housekeeping gene) and subtract the background fluorescence.

Conclusion

The provided protocols and application notes offer a comprehensive guide for utilizing immunofluorescence to study the effects of this compound on EGFR signaling. By visualizing and quantifying the changes in the phosphorylation status of key signaling molecules, researchers can gain valuable insights into the efficacy and mechanism of action of this targeted therapy. Careful adherence to the outlined procedures and optimization of experimental conditions will ensure the generation of reliable and reproducible data, contributing to the advancement of cancer research and drug development.

References

Application Notes and Protocols: CRISPR-Cas9 Screening for Avitinib Resistance Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitinib (also known as Abivertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[1][2] Despite its efficacy, acquired resistance remains a significant clinical challenge. Understanding the genetic basis of this compound resistance is crucial for developing novel therapeutic strategies and combination therapies. Genome-wide CRISPR-Cas9 loss-of-function screens are powerful tools for systematically identifying genes whose knockout confers resistance to anticancer drugs.[3][4][5]

This document provides detailed application notes on the mechanisms of this compound resistance and a comprehensive protocol for conducting a CRISPR-Cas9 screen to identify novel resistance genes.

Mechanisms of Acquired Resistance to this compound

Acquired resistance to this compound can be broadly categorized into on-target EGFR-dependent mechanisms and off-target EGFR-independent mechanisms, which often involve the activation of bypass signaling pathways.

On-Target Resistance: Secondary EGFR Mutations

The most well-documented on-target resistance mechanism to third-generation EGFR TKIs, including this compound, is the emergence of tertiary mutations in the EGFR gene. The most common of these is the C797S mutation , which prevents the covalent binding of the inhibitor to the EGFR kinase domain.[1][2]

Off-Target Resistance: Bypass Signaling Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways to bypass the EGFR inhibition by this compound. Key bypass pathways implicated in this compound resistance include:

  • MET Amplification: Amplification of the MET proto-oncogene can lead to the activation of downstream signaling pathways, such as the PI3K/AKT pathway, thereby circumventing the need for EGFR signaling.[1][2][6]

  • HER2 Amplification: Similar to MET, amplification of the HER2 (ERBB2) gene can also drive downstream signaling and confer resistance.[1][2][7]

  • AXL Amplification: Overexpression of the AXL receptor tyrosine kinase has been identified as a resistance mechanism to EGFR TKIs.[1][8][9]

  • Downstream Pathway Mutations: Mutations in key components of downstream signaling cascades, such as PIK3CA, can lead to constitutive pathway activation, rendering the cells independent of upstream EGFR signaling.[1][2]

Quantitative Data on this compound Resistance Mechanisms

A study analyzing resistance mechanisms in patients with EGFR T790M-positive NSCLC who progressed on this compound revealed a heterogeneous landscape of resistance. The frequencies of observed resistance mechanisms are summarized in the table below.

Resistance MechanismCategoryFrequency in Patients
EGFR Amplification On-Target37% (11/30)
EGFR T790M Loss On-Target15% (4/27 in plasma)
EGFR C797S Mutation On-Target13% (4/30)
MET Amplification Off-Target10% (3/30)
PIK3CA Mutation Off-Target7% (2/30)
HER2 Amplification Off-Target3% (1/30)
AXL Amplification Off-Target3% (1/30)
CDKN2A Alteration Off-TargetNot specified
TP53 Alteration Off-TargetNot specified
Rb1 Alteration Off-TargetNot specified
Small-Cell Lung Cancer Transformation Histologic TransformationNot specified

Data sourced from a phase I trial of this compound in EGFR T790M-positive NSCLC patients.[1][2]

Signaling Pathways in this compound Resistance

The following diagrams illustrate the key signaling pathways involved in resistance to this compound.

EGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->PI3K Bypass HER2 HER2 HER2->PI3K Bypass AXL AXL AXL->PI3K Bypass RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Fig. 1: EGFR Signaling and Bypass Resistance Pathways.

Experimental Protocol: Genome-Wide CRISPR-Cas9 Screen for this compound Resistance

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound in an EGFR-mutant NSCLC cell line (e.g., NCI-H1975, which harbors the L858R and T790M mutations).

I. Materials and Reagents
  • Cell Line: NCI-H1975 or other suitable EGFR-mutant NSCLC cell line stably expressing Cas9.

  • CRISPR Library: Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).

  • Lentivirus Production: Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G), HEK293T cells, transfection reagent, virus concentration solution.

  • Cell Culture: DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, puromycin, polybrene.

  • Drug: this compound (Abivertinib).

  • Genomic DNA Extraction Kit.

  • PCR Amplification: High-fidelity DNA polymerase, primers for sgRNA cassette amplification.

  • Next-Generation Sequencing (NGS).

II. Experimental Workflow

The overall workflow for the CRISPR-Cas9 screen is depicted below.

CRISPR_Workflow cluster_prep 1. Preparation cluster_transduction 2. Transduction cluster_screening 3. Screening cluster_analysis 4. Analysis Lenti_Production Lentiviral sgRNA Library Production Transduction Transduce Cells with sgRNA Library (MOI < 0.3) Lenti_Production->Transduction Cell_Line Cas9-Expressing NSCLC Cell Line Cell_Line->Transduction Selection Puromycin Selection Transduction->Selection Split Split Cell Population Selection->Split Control DMSO Control Split->Control Treatment This compound Treatment (IC50-IC80) Split->Treatment Harvest Harvest Cells & Extract gDNA Control->Harvest Treatment->Harvest PCR PCR Amplify sgRNA Cassettes Harvest->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis Hits Identify Resistance Gene Hits Data_Analysis->Hits

Fig. 2: CRISPR-Cas9 Screening Workflow.
III. Detailed Protocol

A. Lentivirus Production and Titer Determination

  • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.

  • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool and concentrate the virus.

  • Determine the viral titer by transducing the target Cas9-expressing cells with serial dilutions of the virus and selecting with puromycin to calculate the number of infectious units per mL.

B. sgRNA Library Transduction

  • Seed the Cas9-expressing NSCLC cells.

  • Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA. The number of cells should be sufficient to achieve at least 300-500x coverage of the sgRNA library.

  • Add polybrene to enhance transduction efficiency.

  • After 24-48 hours, replace the virus-containing medium with fresh medium containing puromycin to select for successfully transduced cells.

  • Culture the cells under puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.

C. This compound Resistance Screen

  • After puromycin selection, expand the cell population while maintaining library representation (at least 300-500x coverage).

  • Harvest a portion of the cells as the initial timepoint (T0) reference sample.

  • Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with this compound. The concentration of this compound should be predetermined to be in the IC50-IC80 range for the parental cell line.

  • Culture the cells for 14-21 days, passaging as necessary and maintaining library representation. Replenish the media with fresh DMSO or this compound every 2-3 days.

  • At the end of the screen, harvest the cells from both the DMSO and this compound-treated populations.

D. Sample Processing and Data Analysis

  • Extract genomic DNA (gDNA) from the T0, DMSO, and this compound-treated cell pellets. Ensure sufficient gDNA is isolated to maintain library coverage.

  • Amplify the integrated sgRNA sequences from the gDNA using two-step PCR with primers flanking the sgRNA cassette.

  • Purify the PCR products and submit for next-generation sequencing.

  • Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

  • Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population.

  • Rank genes based on the enrichment scores and p-values to identify top candidate genes conferring resistance to this compound.

IV. Hit Validation
  • Individual sgRNA Validation: Validate the top hits by generating individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.

  • Cell Viability Assays: Perform dose-response assays with this compound on the individual knockout cell lines to confirm their increased resistance compared to control cells.

  • Mechanism of Action Studies: Investigate how the knockout of the validated hit genes leads to this compound resistance by examining the activation of known bypass pathways or other cellular processes.

Conclusion

CRISPR-Cas9 screening is a robust and unbiased approach to identify novel genes and pathways that mediate resistance to this compound. The identification of such resistance mechanisms is a critical step in the development of rational combination therapies to overcome drug resistance and improve patient outcomes in NSCLC. The protocol and data presented here provide a framework for researchers to investigate this compound resistance in a systematic and comprehensive manner.

References

Application Notes and Protocols for Avitinib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitinib (also known as Abivertinib or AC0010) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit mutant forms of EGFR, including the T790M resistance mutation, while having minimal effect on wild-type EGFR.[1][2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4] this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), suggesting a potential role in modulating immune responses.[5][6]

Despite the efficacy of third-generation EGFR TKIs like this compound, acquired resistance can still emerge.[3] Combination therapies are a rational approach to enhance anti-tumor activity, delay or overcome resistance, and improve patient outcomes.[3] This document provides detailed application notes and experimental protocols for the preclinical and clinical investigation of this compound in combination with other therapeutic agents, such as chemotherapy and immunotherapy.

Rationale for Combination Therapy

Combining this compound with other anti-cancer agents is based on complementary mechanisms of action:

  • This compound + Chemotherapy: Chemotherapy induces cytotoxic stress and DNA damage in cancer cells. This compound, by blocking the pro-survival signaling of the EGFR pathway, can lower the threshold for chemotherapy-induced apoptosis, potentially leading to synergistic anti-tumor effects.[3][7]

  • This compound + Immunotherapy (Immune Checkpoint Inhibitors): Preclinical studies suggest that EGFR signaling can upregulate immune checkpoint proteins like PD-L1, contributing to an immunosuppressive tumor microenvironment.[8] By inhibiting EGFR, this compound may decrease PD-L1 expression and enhance the efficacy of immune checkpoint inhibitors (ICIs) that block the PD-1/PD-L1 axis, thereby promoting an anti-tumor immune response.[8][9] Furthermore, as a BTK inhibitor, this compound may modulate the tumor microenvironment to be more favorable for T-cell-mediated killing.[9]

Data Presentation

Table 1: Preclinical Inhibitory Activity of this compound
Target Cell LineEGFR Mutation StatusIC50 (nM)Assay TypeReference
NCI-H1975L858R/T790M7.3Cellular Phosphorylation[1]
NIH/3T3_TC32T8T790M2.8Cellular Phosphorylation[1]
A431Wild-Type~840Cellular Phosphorylation[1]
Table 2: Clinical Efficacy of this compound (Abivertinib) Monotherapy in T790M+ NSCLC
ParameterResult95% Confidence IntervalStudy
Objective Response Rate (ORR) 52.2%45.2 - 59.1Phase I/II (NCT02330367)[4]
Disease Control Rate (DCR) 88.0%82.9 - 92.1Phase I/II (NCT02330367)[4]
Median Progression-Free Survival (PFS) 7.5 months6.0 - 8.8Phase I/II (NCT02330367)[4]
Median Overall Survival (OS) 24.9 months22.4 - Not ReachablePhase I/II (NCT02330367)[4]
Long-term Follow-up ORR 56.5%-Phase I/II (NCT02330367)[10]
Long-term Follow-up Median OS 28.2 months-Phase I/II (NCT02330367)[10]

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits (mutant-selective) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound's inhibition of the EGFR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines NSCLC Cell Lines (EGFR mutant & WT) Treatment Treat with: - this compound - Combination Agent - this compound + Combo CellLines->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot (p-EGFR, p-AKT, etc.) Treatment->WesternBlot Xenograft Establish NSCLC Xenograft Model Dosing Administer Treatment Groups: - Vehicle - this compound - Combination Agent - this compound + Combo Xenograft->Dosing TumorGrowth Monitor Tumor Growth & Body Weight Dosing->TumorGrowth Analysis Endpoint Analysis: - Tumor Weight - IHC/Western Blot TumorGrowth->Analysis

Caption: Preclinical experimental workflow for this compound combination therapy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound combination therapy on the viability of NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975 for EGFR T790M mutation, A549 for wild-type EGFR)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Combination agent (e.g., cisplatin, pemetrexed, or an anti-PD-1 antibody)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination agent in culture medium.

    • Treat cells with this compound alone, the combination agent alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.

Western Blot Analysis of EGFR Signaling Pathway

This protocol is for determining the effect of this compound combination therapy on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • NSCLC cell lysates from the combination therapy experiment

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. β-actin is used as a loading control.

In Vivo Xenograft Model of NSCLC

This protocol outlines an in vivo study to evaluate the efficacy of this compound combination therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD-SCID)

  • NCI-H1975 cells

  • Matrigel

  • This compound

  • Combination agent

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound alone

    • Combination agent alone

    • This compound + Combination agent

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound can be administered orally daily, and a chemotherapeutic agent can be given intraperitoneally once a week.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice twice a week.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Analysis:

    • Calculate tumor growth inhibition (TGI).

    • Weigh the excised tumors.

    • Perform immunohistochemistry (IHC) or Western blot analysis on tumor tissues to assess the expression of relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-EGFR).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical and clinical evaluation of this compound in combination therapies. The rationale for combining this compound with chemotherapy or immunotherapy is strong, with the potential to enhance efficacy and overcome resistance. The detailed experimental designs will guide researchers in generating robust data to support the further development of this compound-based combination strategies for the treatment of NSCLC and potentially other cancers driven by EGFR mutations.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Avitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitinib (also known as Abivertinib) is a third-generation, irreversible, and orally active epidermal growth factor receptor (EGFR) inhibitor.[1] It selectively targets EGFR mutations, including the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[2][3] this compound also functions as a Bruton's tyrosine kinase (BTK) inhibitor.[1][4] By blocking the signaling pathways mediated by EGFR and BTK, this compound can effectively induce apoptosis (programmed cell death) in cancer cells.[1][5]

The analysis of apoptosis is a critical step in evaluating the efficacy of anticancer agents like this compound. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to identify and differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] This document provides detailed protocols for inducing and analyzing apoptosis in cancer cell lines treated with this compound, along with data presentation guidelines and visual representations of the underlying biological processes.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects primarily through the inhibition of the EGFR and BTK signaling pathways.

  • EGFR Inhibition: In many cancer cells, the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and inhibition of apoptosis.[][9][10] this compound binds to the tyrosine kinase domain of EGFR, blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[][11] Inhibition of these pathways lifts the block on apoptosis, allowing the cell death program to proceed.[5]

  • BTK Inhibition: Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cell malignancies.[12][13] By inhibiting BTK, this compound disrupts the downstream signaling that leads to the activation of transcription factors like NF-κB, which promotes cell survival.[1] This inhibition ultimately leads to the induction of apoptosis.

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry experiment analyzing apoptosis in an EGFR-mutant NSCLC cell line (e.g., NCI-H1975) treated with varying concentrations of this compound for 48 hours.

This compound Concentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)92.5 ± 2.13.5 ± 0.84.0 ± 1.2
1075.3 ± 3.515.2 ± 2.59.5 ± 1.8
5048.1 ± 4.235.8 ± 3.116.1 ± 2.5
10025.6 ± 3.848.9 ± 4.025.5 ± 3.3

Signaling Pathway Diagrams

This compound EGFR Inhibition Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound BTK Inhibition Pathway cluster_membrane Cell Membrane BCR BCR BTK BTK BCR->BTK This compound This compound This compound->BTK Inhibits PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Survival Cell Survival & Proliferation NFkB->Survival Apoptosis Apoptosis NFkB->Apoptosis Inhibits Flow Cytometry Apoptosis Analysis Workflow A 1. Cell Seeding B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Washing C->D E 5. Staining with Annexin V & PI D->E F 6. Incubation E->F G 7. Data Acquisition (Flow Cytometry) F->G H 8. Data Analysis G->H

References

Troubleshooting & Optimization

troubleshooting Avitinib solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Avitinib in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in a question-and-answer format.

Q1: My this compound powder won't dissolve in my aqueous cell culture medium. What should I do?

A1: this compound is sparingly soluble in aqueous solutions and insoluble in water.[1] Direct dissolution in cell culture media is not recommended. You must first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[2][3] this compound is soluble in these solvents at approximately 30 mg/mL.[2][3] For this compound maleate, solubility in DMSO is ≥ 100 mg/mL.[4]

Recommended Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. Note: Moisture-absorbing DMSO can reduce solubility.[1]

  • Vortex or sonicate briefly until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.[1]

Q3: I've prepared a DMSO stock solution, but a precipitate forms when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like this compound. This is due to the compound's low solubility in the aqueous environment of the media. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your cell culture medium may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.

  • Increase the Volume of Media for Dilution: When preparing your working solution, add the DMSO stock to a larger volume of pre-warmed media while gently vortexing or swirling. This rapid and even dispersion can help prevent localized high concentrations that lead to precipitation.

  • Use a Serum-Containing Medium for Dilution: If your experiment can tolerate it, dilute the this compound stock in a medium containing fetal bovine serum (FBS) or other proteins. The proteins in the serum can help to solubilize and stabilize hydrophobic compounds.

  • Stepwise Dilution: Perform a serial dilution of your DMSO stock in the cell culture medium. For example, first, dilute the 10 mM stock to 1 mM in the medium, and then further dilute the 1 mM solution to your final working concentration.

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

Q4: What is the recommended workflow for treating cells with this compound to minimize solubility issues?

A4: Following a structured workflow can help ensure consistent results and minimize precipitation.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment stock_prep Prepare 10 mM this compound stock in anhydrous DMSO pre_warm Pre-warm cell culture medium to 37°C stock_prep->pre_warm Next Step dilute Add this compound stock to pre-warmed medium while vortexing pre_warm->dilute add_to_cells Add the final working solution to the cell culture plate dilute->add_to_cells Use Immediately incubate Incubate cells for the desired experimental duration add_to_cells->incubate

Caption: Recommended workflow for preparing and using this compound in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[2][5] It selectively targets both activating EGFR mutations (like L858R and exon 19 deletions) and the T790M resistance mutation.[5][6] By binding to the ATP-binding site of the EGFR kinase domain, this compound inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[6][7]

Q2: What are the primary signaling pathways affected by this compound?

A2: By inhibiting EGFR, this compound blocks key downstream signaling cascades that are crucial for tumor cell proliferation and survival.[1][7] The primary pathways affected are the RAS-RAF-MAPK pathway, which is involved in cell proliferation, and the PI3K/AKT/mTOR pathway, which regulates cell survival and apoptosis.[1][8] this compound has been shown to inhibit the phosphorylation of Akt and ERK1/2, which are key components of these pathways.[1][4]

signaling_pathway ligand Ligand (e.g., EGF) egfr EGFR ligand->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k This compound This compound This compound->egfr Inhibits raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation and Survival erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: this compound inhibits the EGFR signaling pathway.

Q3: Is this compound stable in aqueous solutions?

A3: It is not recommended to store this compound in aqueous solutions for more than one day.[2] For optimal results, prepare fresh dilutions in your cell culture medium for each experiment from a frozen organic stock solution.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

CompoundSolventSolubilityReference
This compoundDMSO~30 mg/mL[2][3]
This compoundEthanol~30 mg/mL[2][3]
This compoundDMF~30 mg/mL[3]
This compoundEthanol:PBS (pH 7.2) (1:10)~0.9 mg/mL[2][3]
This compoundWaterInsoluble[1]
This compound maleateDMSO≥ 100 mg/mL[4]
This compound maleateWaterInsoluble[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound: 487.5 g/mol ).

  • Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously or sonicate in a water bath until the solid is completely dissolved and the solution is clear.

  • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C. Stored properly, the DMSO stock solution is stable for at least one year.[1]

Protocol 2: Treatment of Adherent Cells with this compound

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Adherent cells plated in a multi-well plate

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound needed for your experiment.

  • In a sterile tube, prepare the final working concentration of this compound by diluting the stock solution into pre-warmed complete cell culture medium. Add the DMSO stock to the medium while gently vortexing to ensure rapid mixing and prevent precipitation. Note: Ensure the final DMSO concentration does not exceed 0.5%.

  • Remove the existing medium from the cells in the multi-well plate.

  • Add the medium containing the desired final concentration of this compound to each well.

  • As a vehicle control, treat a set of cells with the same concentration of DMSO in the medium as the this compound-treated cells.

  • Return the plate to the incubator and incubate for the desired duration of the experiment.

References

optimizing Avitinib concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Avitinib concentration in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as Abivertinib, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It selectively targets mutant forms of EGFR, particularly those with the T790M resistance mutation and activating mutations like L858R and exon 19 deletions.[2][3] By covalently binding to the kinase domain of mutant EGFR, this compound blocks downstream signaling pathways, such as the Akt and ERK1/2 pathways, which are crucial for cancer cell proliferation and survival.[1][4] It exhibits significantly greater potency against mutant EGFR compared to wild-type EGFR, which may reduce toxicity compared to non-selective EGFR inhibitors.[3][4] this compound also shows inhibitory activity against Bruton's tyrosine kinase (BTK).[1][5]

Q2: What is a recommended starting concentration range for this compound in vitro?

Based on published IC50 values, a starting concentration range of 0.1 nM to 10 µM is recommended for dose-response experiments.[4] The optimal concentration will vary depending on the cell line's specific EGFR mutation status and the assay being performed. For initial screening, concentrations of 1 µM or 10 µM have been used.[4]

Q3: How should I prepare and store this compound for in vitro use?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For example, a 10 mM stock solution can be prepared and stored at -20°C.[6] When preparing working solutions, it is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[4] For final dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for mutant EGFR, some off-target kinase inhibition has been observed. At a concentration of 1 µM, this compound showed significant inhibition of JAK3, BTK, and 5 TEC family members.[4] However, in cell-based functional assays, no inhibition of these off-targets was detected at pharmacologically relevant concentrations, suggesting a minimal risk of off-target effects in typical experimental settings.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cell death even at low this compound concentrations in wild-type EGFR cell lines. 1. Off-target toxicity.[7] 2. Non-specific cytotoxic effects of the drug or solvent. 3. Sub-optimal cell culture conditions.1. Perform a dose-response curve to determine the IC50 and ensure you are working within a selective concentration range. 2. Include a vehicle control (DMSO) to assess the effect of the solvent on cell viability. 3. Ensure proper cell line maintenance and health.
No significant effect of this compound on a known EGFR-mutant cell line. 1. Acquired resistance to this compound.[8][9][10] 2. Incorrect drug concentration or inactive compound. 3. Sub-optimal assay conditions (e.g., incubation time, cell density).1. Sequence the EGFR gene to confirm the presence of the target mutation and check for new resistance mutations (e.g., C797S).[9] 2. Verify the concentration and integrity of your this compound stock. 3. Optimize the incubation time (e.g., 72 hours for cell viability assays) and cell seeding density.[4]
High variability between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound or reagents. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and use appropriate techniques for even distribution. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Unexpected activation of a signaling pathway. 1. Retroactivity or feedback loops within signaling networks.[11] 2. Off-target effects of this compound at high concentrations.1. Analyze multiple time points to understand the dynamics of pathway activation. 2. Perform a dose-response analysis to see if the effect is concentration-dependent. 3. Investigate potential off-targets using kinase profiling assays.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineEGFR StatusIC50 (nM)Assay TypeReference
NCI-H1975L858R/T790M0.18Kinase Assay[4]
NCI-H1975L858R/T790M7.3Cellular Phosphorylation[1][4]
NIH/3T3_TC32T8Mutant EGFR2.8Cellular Phosphorylation[1][4]
A431Wild-Type EGFR7.68Kinase Assay[4]
HNE-1Not Specified4410Proliferation Assay[6]
CNE-2Not Specified2810Proliferation Assay[6]
SUNE-1Not Specified6930Proliferation Assay[6]

Experimental Protocols

Protocol 1: Cell Viability (Cytotoxicity) Assay

This protocol is a general guideline for determining the effect of this compound on cell viability using a reagent like WST-1.[4]

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • WST-1 or similar cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells at an optimal density (e.g., 3,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point concentration gradient.[4]

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for 72 hours.[4]

  • Cell Viability Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-3 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Western Blotting for EGFR Pathway Inhibition

This protocol allows for the assessment of this compound's effect on the phosphorylation of EGFR and downstream targets like Akt and ERK1/2.[4]

Materials:

  • Target cell line(s)

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation This compound This compound This compound->P_EGFR Inhibits Grb2 Grb2 P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells (96-well plate) add_drug Add this compound to Cells seed_cells->add_drug prep_drug Prepare this compound Serial Dilutions prep_drug->add_drug incubate Incubate (72 hours) add_drug->incubate add_wst1 Add WST-1 Reagent incubate->add_wst1 read_plate Measure Absorbance add_wst1->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

References

preventing Avitinib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Avitinib in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound solutions.

My this compound solution appears cloudy or has visible particles. What should I do?

A cloudy appearance or visible particles indicate precipitation of this compound. It is strongly recommended not to use a solution that shows any signs of precipitation. The actual concentration of the inhibitor in a precipitated solution will be lower than intended, leading to inaccurate and unreliable experimental results.

What are the common causes of this compound precipitation?

This compound, like many kinase inhibitors, is a hydrophobic molecule with low solubility in aqueous solutions. Precipitation can be triggered by several factors, including:

  • Improper initial dissolution: this compound requires an organic solvent for initial dissolution before being introduced to an aqueous buffer.

  • Suboptimal pH: The solubility of this compound is pH-dependent.

  • Low temperature: Reduced temperatures can decrease the solubility of this compound.

  • High concentration: Exceeding the solubility limit of this compound in a given solvent system will cause precipitation.

  • Prolonged storage: Aqueous solutions of this compound are not stable and should be prepared fresh.

Below is a logical workflow to troubleshoot this compound precipitation:

G start Precipitation Observed check_dissolution Review Dissolution Protocol start->check_dissolution dissolution_ok Protocol Correct? check_dissolution->dissolution_ok check_pH Verify pH of Aqueous Buffer pH_ok pH Optimal? check_pH->pH_ok check_concentration Confirm Final Concentration conc_ok Concentration within Limit? check_concentration->conc_ok check_storage Assess Storage Conditions storage_ok Freshly Prepared? check_storage->storage_ok dissolution_ok->check_pH Yes reprepare Re-prepare Solution Following Protocol dissolution_ok->reprepare No pH_ok->check_concentration Yes adjust_pH Adjust Buffer pH pH_ok->adjust_pH No conc_ok->check_storage Yes lower_conc Lower Final Concentration conc_ok->lower_conc No storage_ok->reprepare Yes, still precipitates. Consider co-solvents. use_fresh Use Freshly Prepared Solution storage_ok->use_fresh No

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving this compound for in vitro experiments?

For aqueous solutions, this compound should first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] For example, to prepare a stock solution in DMSO, add the appropriate volume of DMSO to your vial of this compound to achieve a high concentration (e.g., 10-50 mM). This stock solution can then be diluted into your aqueous experimental buffer. It is crucial to add the this compound stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and minimize local high concentrations that can lead to precipitation.

Q2: What is the solubility of this compound in common solvents?

The solubility of this compound varies significantly between organic and aqueous solvents. The following table summarizes the approximate solubility in commonly used solvents.

SolventApproximate Solubility
DMSO≥ 100 mg/mL[3]
Ethanol30 mg/mL[2]
1:10 Ethanol:PBS (pH 7.2)0.9 mg/mL[1][2]
Water< 0.1 mg/mL (insoluble)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Q3: How does pH affect the solubility of this compound?

Q4: Can I store aqueous solutions of this compound?

It is not recommended to store aqueous solutions of this compound for more than one day.[1] For optimal results, prepare fresh dilutions from your organic stock solution for each experiment. If you must prepare solutions in advance, it is best to prepare aliquots of the stock solution in an organic solvent and store them at -20°C or -80°C.

Q5: What formulation strategies can be used for in vivo studies?

For in vivo administration, this compound can be formulated in a vehicle containing a mixture of solvents to improve solubility and bioavailability. A common formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% saline

This mixture can achieve a solubility of ≥ 2.5 mg/mL. Another option for oral administration is a formulation in 10% DMSO and 90% corn oil, which also provides a solubility of ≥ 2.5 mg/mL.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (as a solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound. (Molecular Weight of this compound: 487.53 g/mol )

    • Carefully add the calculated volume of DMSO to the vial containing the this compound solid.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Perform a serial dilution of the 10 mM stock solution. For example, dilute 1:100 in cell culture medium to get a 100 µM intermediate solution.

    • Further dilute the 100 µM intermediate solution 1:100 in cell culture medium to achieve the final 1 µM working concentration.

    • When diluting, add the this compound solution to the cell culture medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

    • Use the freshly prepared working solution for your experiment immediately.

Below is a diagram illustrating the workflow for preparing an this compound working solution.

Caption: Workflow for preparing an this compound working solution.

This compound Signaling Pathway

This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly targeting activating mutations (e.g., L858R) and the T790M resistance mutation.[1] By binding to the kinase domain of EGFR, this compound inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This inhibition ultimately leads to decreased cell proliferation and survival in EGFR-mutant cancer cells.

G cluster_downstream Downstream Signaling EGFR Mutant EGFR (e.g., L858R, T790M) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras This compound This compound This compound->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Minimizing Avitinib Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Avitinib (also known as Abivertinib or AC0010) in cellular assays, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is highly selective for mutant forms of EGFR, particularly the T790M resistance mutation and common activating mutations (L858R and exon 19 deletions), while showing significantly less activity against wild-type (WT) EGFR.[1][2][3] This selectivity is intended to reduce the toxicity associated with non-selective EGFR inhibitors.[2]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for mutant EGFR, it can interact with other kinases, especially at higher concentrations. In a kinase panel of 349 kinases, this compound at a concentration of 1 µM demonstrated greater than 80% inhibition of 33 kinases.[3] Notable off-targets include Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3).[1][2][3] However, the inhibitory potency of this compound against these kinases is significantly lower in cellular assays compared to cell-free enzymatic assays.[3]

Q3: How can I minimize off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are key strategies:

  • Dose-Response Analysis: Always perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. Use the lowest concentration that effectively inhibits your target (mutant EGFR) without significantly affecting known off-targets.

  • Use of Control Cell Lines: Include a control cell line that does not express the target mutant EGFR to distinguish on-target from off-target effects.

  • Orthogonal Assays: Confirm your findings using multiple, independent assay methods. For example, supplement cell viability data with Western blotting to directly assess the phosphorylation status of EGFR and downstream signaling proteins.

  • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell at the concentrations used in your experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: this compound IC50 Values for On-Target EGFR Mutations

TargetAssay TypeIC50 (nM)Reference(s)
EGFR L858R/T790MCell-free enzymatic0.18[1][3]
EGFR L858RCell-free enzymatic0.18[1]
EGFR T790MCell-free enzymatic0.18[1]
Wild-Type EGFRCell-free enzymatic7.68[1][3]
Mutant EGFR Phosphorylation (NCI-H1975 cells)Cellular7.3[1]
Mutant EGFR Phosphorylation (NIH/3T3_TC32T8 cells)Cellular2.8[1]

Table 2: this compound IC50 Values for Key Off-Target Kinases

TargetAssay TypeIC50 (nM)Reference(s)
BTKCellular59[3]
JAK3Cellular360[3]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., NCI-H1975 for mutant EGFR, A549 for wild-type EGFR)

  • Complete cell culture medium

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4]

    • Incubate overnight to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.01 µM to 10 µM.[5]

    • Include a DMSO-only vehicle control.[5]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 72 hours.[3]

  • Viability Measurement (MTS Assay Example):

    • Add 20 µL of MTS reagent to each well.[4]

    • Incubate for 1-4 hours at 37°C.[4]

    • Measure the absorbance at 490 nm using a plate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: Western Blot for EGFR Phosphorylation

This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation.

Materials:

  • This compound stock solution

  • Cell line of interest

  • 6-well plates

  • EGF (Epidermal Growth Factor)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR Tyr1068, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[6]

    • Treat cells with varying concentrations of this compound for 2 hours.[1]

    • Stimulate cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.[6]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.[6]

  • Western Blotting:

    • Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[7]

    • Block the membrane with 5% BSA in TBST for 1 hour.[7]

    • Incubate with primary antibodies (e.g., anti-p-EGFR Tyr1068 at 1:1000 dilution) overnight at 4°C.[7][8]

    • Wash and incubate with HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[7]

    • Wash and detect with ECL substrate.[7]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-EGFR signal to total EGFR and then to a loading control (e.g., β-actin).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the direct binding of this compound to its target protein in a cellular context.

Materials:

  • This compound stock solution

  • Cell line of interest

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer

  • Western blot reagents (as in Protocol 2)

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound or vehicle control for a specified time (e.g., 1-3 hours).[9]

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[9]

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein.[10]

  • Detection:

    • Analyze the soluble fraction by Western blot for the target protein (EGFR).

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Troubleshooting Guides

Issue 1: High IC50 value for this compound in a mutant EGFR cell line.

  • Possible Cause: Cell line integrity issues.

    • Solution: Ensure the cell line has the correct EGFR mutation status and is used at a low passage number.

  • Possible Cause: this compound degradation.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

  • Possible Cause: Assay conditions.

    • Solution: Optimize cell seeding density and incubation time. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

Issue 2: Inhibition of EGFR phosphorylation is observed, but no effect on cell viability.

  • Possible Cause: Activation of bypass signaling pathways.

    • Solution: Investigate the activation status of alternative survival pathways (e.g., MET, HER2) by Western blot.

  • Possible Cause: Insufficient incubation time for a phenotypic effect.

    • Solution: Extend the incubation time in the cell viability assay (e.g., to 96 hours).

Issue 3: Unexpected cellular phenotype observed at high this compound concentrations.

  • Possible Cause: Off-target effects.

    • Solution: Perform a dose-response analysis and use the lowest effective concentration. Compare the phenotype in your target cell line with a wild-type EGFR or EGFR-null cell line. Investigate the activity of known off-targets like BTK and JAK3.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF Ligand EGF->EGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound This compound->EGFR Inhibits (mutant)

Caption: this compound inhibits mutant EGFR signaling pathways.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot cluster_cetsa CETSA Viability_Start Seed Cells Viability_Treat Treat with this compound Viability_Start->Viability_Treat Viability_Incubate Incubate 72h Viability_Treat->Viability_Incubate Viability_Assay Add MTS/MTT Viability_Incubate->Viability_Assay Viability_Read Read Absorbance Viability_Assay->Viability_Read WB_Start Seed & Treat Cells WB_Lysis Cell Lysis WB_Start->WB_Lysis WB_Quant Protein Quant. WB_Lysis->WB_Quant WB_PAGE SDS-PAGE WB_Quant->WB_PAGE WB_Transfer Transfer WB_PAGE->WB_Transfer WB_Blot Immunoblot WB_Transfer->WB_Blot CETSA_Start Treat Cells CETSA_Heat Heat Shock CETSA_Start->CETSA_Heat CETSA_Lysis Lysis & Centrifuge CETSA_Heat->CETSA_Lysis CETSA_Analyze Analyze Soluble Fraction (WB) CETSA_Lysis->CETSA_Analyze

Caption: Workflow for key cellular assays with this compound.

Troubleshooting_Logic Start Unexpected Result in Cellular Assay Check_Conc Is this compound concentration optimized? Start->Check_Conc Check_Conc->Start No, optimize dose Check_Controls Are proper controls (e.g., WT EGFR cells) included? Check_Conc->Check_Controls Yes Check_Controls->Start No, include controls Check_OnTarget Confirm on-target effect (e.g., p-EGFR Western)? Check_Controls->Check_OnTarget Yes Check_OnTarget->Start No, troubleshoot assay Consider_OffTarget Consider Off-Target Effects Check_OnTarget->Consider_OffTarget Yes, on-target effect confirmed but phenotype is unexpected Investigate_Pathways Investigate alternative signaling pathways Consider_OffTarget->Investigate_Pathways Perform_CETSA Perform CETSA for target engagement Consider_OffTarget->Perform_CETSA

Caption: Troubleshooting logic for this compound experiments.

References

Avitinib stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Avitinib.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound, supplied as a lyophilized powder, should be stored at -20°C in a desiccated environment. Under these conditions, the chemical is stable for at least three to four years.[1][2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF at approximately 30 mg/mL.[2] For most in vitro experiments, a stock solution is prepared in DMSO. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[3]

Q3: Can I store this compound solutions in aqueous buffers?

A3: this compound is sparingly soluble in aqueous buffers. To maximize solubility in aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice (e.g., PBS pH 7.2). A 1:10 solution of ethanol:PBS can achieve a solubility of approximately 0.9 mg/mL. It is not recommended to store aqueous solutions for more than one day.[2]

Q4: How do I prepare this compound for in vivo experiments?

A4: For in vivo studies, working solutions should be prepared fresh on the day of use.[3] A common formulation involves dissolving this compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. Another option is a suspension in corn oil with a small amount of DMSO.[3] Always ensure the solution is clear and homogenous before administration.

Q5: What is the mechanism of action of this compound?

A5: this compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[3] It selectively targets EGFR mutations, including the T790M resistance mutation and the L858R activating mutation, with significantly higher potency compared to wild-type EGFR.[1][3] By covalently binding to a cysteine residue in the ATP-binding site of the EGFR kinase domain, this compound blocks downstream signaling pathways, such as the Akt and ERK1/2 pathways, which are critical for cancer cell proliferation and survival.[3]

Troubleshooting Guides

Issue 1: this compound precipitate observed in my stock solution after thawing.

  • Possible Cause: The stock solution may have been subjected to multiple freeze-thaw cycles, or the initial solvent may have contained moisture.

  • Troubleshooting Steps:

    • Gently warm the vial to 37°C and vortex to see if the precipitate redissolves.

    • If the precipitate persists, centrifuge the vial at a low speed and use the supernatant. Note that the actual concentration may be lower than expected.

    • For future preparations, ensure you are using anhydrous DMSO and aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Issue 2: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound in the working solution or improper handling.

  • Troubleshooting Steps:

    • Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment.

    • Ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).

    • Verify the stability of this compound in your specific cell culture medium over the time course of your experiment.

Issue 3: Low potency observed in kinase assays.

  • Possible Cause: Incorrect assay setup or degradation of the compound.

  • Troubleshooting Steps:

    • Confirm the concentration and activity of your kinase and substrate.

    • Use a fresh dilution of this compound.

    • Include a known potent EGFR inhibitor as a positive control to validate your assay system.

Stability and Storage Summary

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C≥ 4 years[2]Keep desiccated.
Stock Solution in DMSO -80°C1 year[3]Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.
-20°C1 month[1][3]Aliquot to avoid freeze-thaw cycles.
Aqueous Solution Room Temperature≤ 1 dayPrepare fresh before use.
In Vivo Formulation Room TemperatureUse immediately[3]Prepare fresh on the day of the experiment.

Experimental Protocols

Forced Degradation Study Protocol (General Guidance)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. As specific data for this compound is not publicly available, this general protocol, based on ICH guidelines, can be adapted.

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. A diode array detector can be used to monitor for the appearance of new peaks.

  • Characterization of Degradants: If significant degradation is observed, techniques such as LC-MS/MS and NMR can be used to identify and characterize the degradation products.

G cluster_stress Forced Degradation Workflow Avitinib_Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Avitinib_Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Avitinib_Stock->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Avitinib_Stock->Oxidation Thermal Thermal Stress (Solid, 80°C) Avitinib_Stock->Thermal Photo Photolytic Stress (UV/Vis Light) Avitinib_Stock->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Degradant Characterization Analysis->Characterization

Caption: Forced degradation experimental workflow.

In Vitro Kinase Assay Protocol

Objective: To determine the inhibitory activity of this compound against EGFR kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human EGFR kinase (wild-type or mutant).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP.

    • Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).

    • This compound stock solution in DMSO.

    • ADP-Glo™ Kinase Assay kit or similar detection reagent.

    • 384-well white plates.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

    • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO control).

    • Add 5 µL of the EGFR kinase solution (at 2X final concentration) to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and substrate (at 4X final concentration).

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_workflow Kinase Assay Workflow Start Start Dilute Prepare this compound Dilutions Start->Dilute Add_Inhibitor Add this compound to Plate Dilute->Add_Inhibitor Add_Kinase Add EGFR Kinase Add_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Add_ATP_Substrate Add ATP/Substrate Mix Pre_Incubate->Add_ATP_Substrate Incubate Incubate (60 min, 30°C) Add_ATP_Substrate->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Analyze Calculate IC₅₀ Read_Luminescence->Analyze

Caption: In vitro kinase assay experimental workflow.

Cell Viability (MTT) Assay Protocol

Objective: To assess the effect of this compound on the viability of cancer cell lines (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations).

Methodology:

  • Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC₅₀ value.

G cluster_pathway This compound Signaling Pathway Inhibition EGF EGF EGFR Mutant EGFR (L858R/T790M) EGF->EGFR PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK ...RAS/RAF/MEK... This compound This compound This compound->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: this compound's inhibition of the EGFR signaling pathway.

References

Technical Support Center: Enhancing Avitinib Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the oral bioavailability of Avitinib (also known as Abivertinib or AC0010).

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical animal models?

A1: In preclinical studies involving oral administration of this compound (AC0010), the bioavailability has been reported to be in the range of 15.9% to 41.4%.[1] The time to reach maximum plasma concentration (Tmax) was observed to be between 1 to 2 hours.[1]

Q2: What are the primary challenges that can limit the oral bioavailability of this compound?

A2: Like many kinase inhibitors, this compound's oral bioavailability can be influenced by several factors. While specific data on this compound's physicochemical properties are not extensively published, common challenges for this class of drugs include poor aqueous solubility and potential for first-pass metabolism.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound in animal studies?

A3: Several formulation strategies can be explored to enhance the oral absorption of poorly soluble compounds like this compound. These include:

  • Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug, which can improve its dissolution rate.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent its crystallization and enhance its solubility.

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, or as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract and facilitate its absorption.

Q4: Are there any known drug-drug interactions that could affect the bioavailability of this compound?

A4: Yes, this compound has been shown to interact with other drugs. For instance, studies in rats have demonstrated that this compound can inhibit the metabolism of Osimertinib, another EGFR inhibitor, leading to increased exposure to Osimertinib.[2] This suggests that this compound may be a substrate and/or inhibitor of cytochrome P450 (CYP) enzymes, which could also affect its own metabolism and bioavailability when co-administered with other compounds.[3]

Q5: What animal models are typically used for oral bioavailability studies of anticancer drugs like this compound?

A5: Rodent models, particularly rats and mice, are commonly used for initial pharmacokinetic and bioavailability screening of oral anticancer drugs due to their well-characterized physiology and ease of handling.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability in plasma concentrations between animals. - Inconsistent dosing technique.- Formulation instability or inhomogeneity.- Food effects influencing absorption.- Genetic variability in animal metabolism.- Ensure consistent oral gavage technique.- Prepare fresh formulations and ensure homogeneity before each dose.- Standardize fasting period before dosing.- Use a larger group of animals to account for variability.
Low Cmax and AUC values despite high dose. - Poor aqueous solubility of this compound.- Rapid first-pass metabolism in the gut wall or liver.- Efflux by transporters like P-glycoprotein.- Employ bioavailability-enhancing formulations (e.g., SEDDS, solid dispersions).- Co-administer with a known CYP enzyme inhibitor (use with caution and as a mechanistic tool).- Investigate if this compound is a substrate for efflux transporters.
Precipitation of the drug in the formulation before or during administration. - Supersaturation of the drug in the vehicle.- Change in pH or temperature.- Use a co-solvent or surfactant to improve solubility.- Prepare the formulation closer to the time of administration.- Consider a suspension with appropriate suspending agents.
Unexpected adverse events in animals. - Off-target effects of the drug.- Toxicity of the formulation excipients.- Dose may be too high, exceeding the maximum tolerated dose (MTD).- Review the known safety profile of this compound.[4]- Use excipients with a known safety profile in the chosen animal species.- Conduct a dose-range finding study to determine the MTD.

Quantitative Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound (AC0010)

Animal ModelDoseAdministration RouteTmax (h)Bioavailability (%)Reference
Not Specified12.5 mg/kgOral1 - 215.9 - 41.4[1]
Not Specified50 mg/kgOral1 - 215.9 - 41.4[1]
Not Specified200 mg/kgOral1 - 215.9 - 41.4[1]
NCI-H1975 Xenograft10 mg/kgIntravenous--[1]

Table 2: Pharmacokinetic Parameters of Osimertinib in Rats with and without this compound Pre-treatment [2]

Treatment GroupTmax (h)Cmax (ng/mL)AUC (0-t) (ng/mLh)AUC (0-∞) (ng/mLh)CLz/F (L/h/kg)
Control (Osimertinib alone)4.33 ± 1.03143.63 ± 27.032901.83 ± 558.463169.53 ± 608.283.27 ± 0.61
Single Dose this compound + Osimertinib6.42 ± 1.51246.95 ± 40.526753.67 ± 1530.417545.69 ± 1710.231.41 ± 0.32
Multiple Doses this compound + Osimertinib7.50 ± 1.76238.48 ± 51.275456.40 ± 985.416095.67 ± 1098.321.72 ± 0.31

*Data presented as mean ± standard deviation. This table illustrates a drug-drug interaction and does not represent the bioavailability of this compound itself.

Experimental Protocols

Protocol 1: General Procedure for Evaluating Oral Bioavailability of an this compound Formulation in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (e.g., 5 mg/kg in a suitable vehicle) for bioavailability calculation.

    • Group 2: Oral gavage of the test this compound formulation (e.g., 25 mg/kg).

  • Dosing:

    • For IV administration, administer via the tail vein.

    • For oral administration, use a suitable gavage needle.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis formulation This compound Formulation (e.g., SEDDS, Nanoparticles) dosing Oral Gavage & IV Dosing formulation->dosing iv_solution IV Solution Preparation iv_solution->dosing animal_model Fasted Rat Model animal_model->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

Caption: Experimental workflow for assessing this compound bioavailability.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Cell Survival & Proliferation This compound This compound This compound->EGFR Inhibits

Caption: this compound's inhibition of the EGFR signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected signaling changes and other experimental issues that may arise when working with Avitinib.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common and unexpected experimental outcomes in a question-and-answer format.

FAQ 1: Incomplete Inhibition of Target Phosphorylation

Question: I've treated my cells with this compound, but my Western blot still shows significant phosphorylation of EGFR and/or HER2. Why is the inhibition incomplete?

Answer: Several factors could contribute to the incomplete inhibition of EGFR/HER2 phosphorylation:

  • Insufficient Drug Concentration or Incubation Time: The IC50 for this compound can vary between cell lines. Ensure you are using a concentration and incubation time sufficient to achieve full inhibition in your specific model. A dose-response and time-course experiment is recommended.

  • High Receptor Expression: Cell lines with extremely high overexpression of EGFR or HER2 may require higher concentrations of this compound to achieve complete pathway blockade.[1]

  • Experimental Artifacts: Issues with the Western blot procedure itself, such as inadequate antibody concentration, insufficient washing, or the use of milk as a blocking agent (casein is a phosphoprotein and can cause background noise), can lead to misleading results.[2][3] It is also critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[2]

  • Drug Stability: Ensure the this compound compound has been stored correctly and that the stock solution has not degraded.

Troubleshooting Workflow:

start Start: Incomplete EGFR/HER2 Inhibition q1 Is this the first time using this cell line with this compound? start->q1 a1_yes Perform Dose-Response & Time-Course Experiment q1->a1_yes Yes q2 Are Western Blot controls (positive/negative) behaving as expected? q1->q2 No a1_yes->q2 q2->q2 No q3 Does the cell line have known resistance mutations (e.g., T790M)? q2->q3 Yes a2_no Troubleshoot Western Blot Protocol: - Check antibodies - Optimize blocking (use BSA) - Verify lysis buffer (add inhibitors) end Re-evaluate EGFR/HER2 Phosphorylation a2_no->end a3_yes This compound may have reduced efficacy. Consider alternative inhibitors or combination therapies. q3->a3_yes Yes a3_no Increase this compound concentration or incubation time based on dose-response data. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for incomplete target inhibition.
FAQ 2: Paradoxical Activation of a Downstream Pathway

Question: After this compound treatment, I see a decrease in p-EGFR, but paradoxical activation (increased phosphorylation) of AKT. What could be the cause?

Answer: This is a known phenomenon often associated with the development of drug resistance through the activation of bypass signaling pathways. This compound is a potent inhibitor of the ErbB family of receptors (EGFR, HER2, HER4).[4][5] When these primary pathways are blocked, cancer cells can adapt by upregulating alternative survival pathways.

Potential mechanisms include:

  • IGF1R Activation: The Insulin-like Growth Factor 1 Receptor (IGF1R) pathway is a common bypass track. Activation of IGF1R can lead to strong downstream signaling through the PI3K/AKT pathway, compensating for the loss of EGFR/HER2 signaling.[6][7]

  • MET Amplification: Amplification and overexpression of the MET receptor tyrosine kinase can also drive PI3K/AKT signaling independently of EGFR.[8]

  • Receptor Crosstalk: Other receptor tyrosine kinases can form heterodimers and activate shared downstream effectors, including the PI3K/AKT pathway.[1][9]

To investigate this, you should probe for the activation of other common receptor tyrosine kinases, such as p-IGF1R and p-MET, in your this compound-treated samples.

Caption: this compound blocks the primary pathway, leading to potential bypass activation.
FAQ 3: Unexpectedly High Cell Viability After Treatment

Question: My cell viability assay (e.g., MTT) shows that a significant fraction of cells survive this compound treatment, even at high concentrations. Does this indicate resistance?

Answer: Yes, unexpectedly high cell viability is a strong indicator of either intrinsic or acquired resistance. While this compound is potent, resistance can emerge through various mechanisms.[10]

Known mechanisms of resistance to this compound (modeled on Afatinib) include:

  • Secondary EGFR Mutations: The most common resistance mechanism for this class of inhibitors is the T790M "gatekeeper" mutation in EGFR, which prevents the drug from binding effectively.[11][12]

  • Bypass Pathway Activation: As mentioned in FAQ 2, upregulation of pathways like MET or IGF1R can provide alternative survival signals.[6][7][8]

  • Downstream Mutations: Amplification or activating mutations in genes downstream of EGFR, such as KRAS, can render the cells independent of upstream EGFR signaling.[6]

To confirm the mechanism, you may need to perform genetic sequencing of the resistant cells to check for mutations like T790M or analyze the activation status of bypass pathways via Western blot.

FAQ 4: Off-Target Effects Observed

Question: I am seeing changes in signaling pathways that are not canonically downstream of EGFR/HER2. Could this compound have off-target effects?

Answer: While this compound is highly selective for the ErbB family, like many small molecule inhibitors, it can have off-target effects, especially at higher concentrations. One identified off-target effect of Afatinib (our model for this compound) is the inhibition and downregulation of Ribonucleotide Reductase (RNR), an enzyme critical for DNA synthesis.[13] This could lead to phenotypes associated with DNA damage or cell cycle arrest that are independent of EGFR/HER2 inhibition.

If you suspect off-target effects, consider the following:

  • Perform your experiments at the lowest effective concentration to minimize off-target activity.

  • Use a secondary, structurally different EGFR/HER2 inhibitor to see if the unexpected phenotype is replicated.

  • Investigate potential off-target candidates like RNR activity or markers of DNA damage in your experimental system.[13]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to this compound's (modeled on Afatinib) activity and observed adverse effects in clinical settings.

Table 1: In Vitro Activity of this compound (Afatinib) Against EGFR Variants

EGFR VariantIC50 (nM)Sensitivity to this compound
Wild-Type~2-10Moderate
Exon 19 Deletion~0.5High
L858R~0.4High
T790M~10-50Reduced
Data synthesized from preclinical studies of Afatinib. Actual values may vary based on the specific assay and cell line used.[6][11][13]

Table 2: Common Adverse Events Associated with this compound (Afatinib) in Clinical Trials

Adverse EventIncidence (All Grades)Incidence (Grade ≥3)
Diarrhea70.4% - >90%9.7%
Rash/Dermatitis71.4%5.8%
Stomatitis30% - 71%N/A
Paronychia52.1%3.8%
Data from real-world studies and clinical trial summaries of Afatinib.[11][14][15]

Experimental Protocols

Detailed methodologies for key troubleshooting experiments are provided below.

Protocol 1: Western Blot for Phosphorylated Proteins

This protocol is optimized for the detection of changes in protein phosphorylation, such as p-EGFR, p-HER2, p-AKT, and p-ERK.

1. Cell Lysis: a. After treatment with this compound, wash cells once with ice-cold PBS. b. Lyse cells on ice with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[2] c. Scrape cells and collect the lysate. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

2. Protein Quantification: a. Determine the protein concentration of the supernatant using a standard method like the BCA assay.

3. Sample Preparation: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 4x Laemmli sample buffer to the lysate. c. Denature samples by boiling at 95-100°C for 5-10 minutes.

4. Gel Electrophoresis and Transfer: a. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

5. Immunoblotting: a. Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its casein content can be detected by phospho-specific antibodies and create high background.[2] b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Washing: Wash the membrane 3 times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Washing: Wash the membrane 3 times for 10 minutes each with TBST.

6. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a chemiluminescence detection system. c. For normalization, strip the membrane and re-probe for the total protein (e.g., total EGFR) or a loading control (e.g., GAPDH).[3]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment: a. The next day, replace the medium with fresh medium containing various concentrations of this compound (and appropriate vehicle controls). b. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition: a. Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

4. Solubilization: a. Carefully remove the medium from the wells. b. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17] c. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Immunoprecipitation (IP) Kinase Assay

This assay is used to measure the specific kinase activity of an immunoprecipitated target protein (e.g., EGFR).

1. Cell Lysis: a. Lyse cells as described in the Western Blot protocol, ensuring the lysis buffer is non-denaturing (e.g., containing Triton X-100 or NP-40 instead of SDS).[18]

2. Immunoprecipitation: a. Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C. b. Centrifuge and transfer the supernatant to a new tube. c. Add the primary antibody specific for your kinase of interest (e.g., total EGFR antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[19] d. Add fresh Protein A/G agarose beads to capture the antibody-protein complex and incubate for 2-4 hours at 4°C.[20] e. Pellet the beads by centrifugation and wash them 3-4 times with ice-cold lysis buffer, followed by 2 washes with kinase assay buffer.[18][20]

3. Kinase Reaction: a. Resuspend the final bead pellet in kinase buffer containing a suitable substrate (e.g., a generic tyrosine kinase substrate) and ATP (often [γ-32P]ATP for radioactive detection or cold ATP for detection by Western blot with a phospho-specific substrate antibody).[21] b. Incubate the reaction at 30°C for 20-30 minutes.[20] c. Terminate the reaction by adding Laemmli sample buffer and boiling.

4. Detection: a. Separate the reaction products by SDS-PAGE. b. If using radioactivity, expose the dried gel to autoradiography film. c. If using a non-radioactive method, transfer the gel to a PVDF membrane and perform a Western blot using an antibody that specifically recognizes the phosphorylated form of the substrate.

Signaling Pathway Diagrams

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF / NRG1 EGFR EGFR Ligand->EGFR This compound This compound This compound->EGFR Inhibits HER2 HER2 This compound->HER2 Inhibits Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K HER2->Grb2_SOS HER2->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Canonical EGFR/HER2 signaling pathways inhibited by this compound.

References

Technical Support Center: Avitinib Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Avitinib in pre-clinical cancer research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.

Troubleshooting Guide

Encountering unexpected results is a common aspect of experimental research. This guide provides solutions to potential issues that may arise during the use of this compound.

Problem Potential Cause Recommended Solution
Low or no inhibition of cell viability in EGFR-mutant cell lines. 1. Incorrect drug concentration: The concentration of this compound may be too low to elicit a response. 2. Cell line integrity: The cell line may have lost its EGFR mutation or developed resistance. 3. Drug degradation: Improper storage or handling of this compound may have led to its degradation.1. Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify the optimal concentration range. 2. Verify cell line authenticity: Use STR profiling to confirm the identity of your cell line. Sequence the EGFR gene to confirm the presence of the expected mutation. 3. Properly store this compound: Store the compound as a solid at -20°C and stock solutions in DMSO at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
High background or non-specific bands in Western blot for p-EGFR. 1. Antibody issues: The primary or secondary antibody concentration may be too high, or the antibody may be of poor quality. 2. Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. 3. Insufficient washing: Residual unbound antibodies can cause high background.1. Optimize antibody concentrations: Titrate your primary and secondary antibodies to determine the optimal dilution. Ensure you are using a high-quality, validated antibody. 2. Optimize blocking: Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% BSA in TBST). For phospho-specific antibodies, avoid using milk as a blocking agent due to the presence of phosphoproteins. 3. Increase washing stringency: Increase the number and duration of washes with TBST.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect drug response. 2. Inconsistent drug preparation: Variations in the preparation of this compound dilutions can lead to inconsistent final concentrations. 3. Pipetting errors: Inaccurate pipetting can introduce significant variability.1. Standardize cell culture practices: Use cells within a consistent passage number range, seed at a consistent density, and maintain consistent serum concentrations. 2. Prepare fresh drug dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Ensure proper pipetting technique: Calibrate your pipettes regularly and use proper technique to ensure accuracy.
Drug precipitation in culture medium. 1. Solubility issues: this compound, like many small molecule inhibitors, can have limited solubility in aqueous solutions. 2. High drug concentration: The final concentration in the medium may exceed its solubility limit.1. Prepare stock solutions in an appropriate solvent: Use DMSO to prepare high-concentration stock solutions. 2. Avoid high final concentrations of DMSO: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent solvent-induced toxicity. If precipitation occurs upon dilution in media, try vortexing or gentle warming.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Abivertinib or AC0010) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. It selectively targets activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while having a significantly lower inhibitory effect on wild-type EGFR[1]. This compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, which irreversibly blocks its autophosphorylation and downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, thereby inhibiting cancer cell proliferation and survival[2].

Cell Line-Specific Responses

Q2: Which non-small cell lung cancer (NSCLC) cell lines are sensitive to this compound?

Cell lines harboring activating EGFR mutations and the T790M resistance mutation are generally sensitive to this compound. For example, the NCI-H1975 cell line, which expresses both the L858R activating mutation and the T790M resistance mutation, is sensitive to this compound[1]. Cell lines with activating EGFR mutations alone, such as HCC827 (exon 19 deletion), are also sensitive[2].

Q3: Are cell lines with wild-type EGFR sensitive to this compound?

No, cell lines with wild-type EGFR, such as A549 , are generally resistant to this compound. This is due to the drug's high selectivity for mutant forms of EGFR[1].

Q4: What are the reported IC50 values for this compound in different cell lines?

The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the EGFR mutation status of the cell line.

Cell Line/EGFR GenotypeEGFR Mutation StatusThis compound IC50 (nM)
NCI-H1975L858R + T790M7.3
NIH/3T3_TC32T8Not Specified2.8
EGFR L858RL858R0.18
EGFR T790MT790M0.18
Wild-Type EGFRWild-Type7.68
Data sourced from MedchemExpress[1].

Q5: What are the known mechanisms of acquired resistance to this compound?

While specific data on acquired resistance to this compound is still emerging, mechanisms of resistance to third-generation EGFR TKIs are well-documented and likely relevant. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain[3]. This mutation prevents the covalent binding of irreversible inhibitors like this compound. Other potential mechanisms include the activation of bypass signaling pathways, such as MET amplification, or histological transformation to small cell lung cancer[4][5].

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of NSCLC cell lines.

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.

    • Remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator[2].

  • MTT/MTS Addition and Incubation:

    • After the 72-hour incubation, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well[6][7].

    • Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition:

    • For MTT assays, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 1 hour to dissolve the formazan crystals. Measure the absorbance at 570 nm[6][7].

    • For MTS assays, measure the absorbance at 490 nm directly[7].

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of EGFR Signaling

This protocol provides a method to assess the effect of this compound on the phosphorylation of EGFR and its downstream targets.

  • Cell Culture and Treatment:

    • Seed cells (e.g., NCI-H1975 or HCC827) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation[8].

    • Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours[1]. Include a vehicle control (DMSO).

    • For some experiments, you may want to stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation[8].

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-Akt (e.g., Ser473), total Akt, p-ERK1/2 (e.g., Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->EGFR Inhibits

Caption: this compound inhibits EGFR signaling pathways.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_this compound Prepare this compound dilutions Incubate_Overnight->Prepare_this compound Add_this compound Add this compound to cells Prepare_this compound->Add_this compound Incubate_72h Incubate for 72h Add_this compound->Incubate_72h Add_MTT Add MTT/MTS reagent Incubate_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Read_Absorbance Read absorbance Incubate_2_4h->Read_Absorbance Calculate_Viability Calculate % viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Experimental workflow for a cell viability assay.

G Start No/Low Inhibition of p-EGFR Check_Cell_Line Is the cell line expected to be sensitive? Start->Check_Cell_Line Check_EGFR_Mutation Verify EGFR mutation status (Sequencing) Check_Cell_Line->Check_EGFR_Mutation No Check_Concentration Is the this compound concentration optimal? Check_Cell_Line->Check_Concentration Yes Use_Sensitive_Line Use a known sensitive cell line Check_EGFR_Mutation->Use_Sensitive_Line Dose_Response Perform a dose-response experiment Check_Concentration->Dose_Response No Check_Drug_Quality Is the this compound stock solution viable? Check_Concentration->Check_Drug_Quality Yes Adjust_Concentration Adjust concentration based on IC50 Dose_Response->Adjust_Concentration Re-evaluate Re-evaluate Experiment Adjust_Concentration->Re-evaluate Prepare_Fresh_Stock Prepare fresh stock from solid Check_Drug_Quality->Prepare_Fresh_Stock No Check_Drug_Quality->Re-evaluate Yes Prepare_Fresh_Stock->Re-evaluate

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Avitinib and Osimertinib: A Preclinical Comparative Analysis in NSCLC Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of treatment, particularly for patients with EGFR T790M resistance mutations. Among these, avitinib (also known as abivertinib or AC0010) and the FDA-approved osimertinib (AZD9291) are prominent agents. This guide provides a preclinical comparison of their performance in NSCLC models, based on available experimental data.

Mechanism of Action

Both this compound and osimertinib are irreversible EGFR TKIs designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[1][2] They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[2]

In Vitro Efficacy: A Look at Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct head-to-head comparative studies are limited, data from various preclinical investigations provide insights into the individual activities of this compound and osimertinib against different EGFR genotypes.

Table 1: Comparative in vitro IC50 Values of this compound and Osimertinib in NSCLC Cell Lines

DrugEGFR MutationCell LineIC50 (nM)Reference
This compound L858R/T790M- (enzymatic assay)0.18[3]
Wild-Type- (enzymatic assay)7.68[3]
L858R/T790MNCI-H19757.3[3]
Wild-TypeA5491920[3]
Osimertinib Exon 19 deletionLoVo12.92[1]
L858R/T790MLoVo11.44[1]
Wild-TypeLoVo493.8[1]
L858R/T790MNCI-H197530[4]
L858R/T790MNCI-H1975/OSIR*4770[5]

*Osimertinib-resistant cell line.

Note: IC50 values are highly dependent on the specific experimental conditions and cell lines used. Direct comparison between studies should be made with caution.

From the available data, both drugs demonstrate high potency against EGFR with the T790M mutation, and a significant selectivity for mutant over wild-type EGFR.

In Vivo Antitumor Activity: Xenograft Models

Preclinical evaluation in animal models provides crucial information on a drug's efficacy in a more complex biological system. Both this compound and osimertinib have demonstrated significant antitumor activity in NSCLC xenograft models.

Osimertinib has been shown to cause profound and sustained tumor regression in xenograft models of both EGFR-sensitizing (PC-9) and T790M-resistant (NCI-H1975) NSCLC.[1][6] Studies have reported dose-dependent tumor shrinkage with osimertinib treatment.[7] For instance, in an NCI-H1975 xenograft model, oral administration of osimertinib at 5 mg/kg/day led to significant tumor growth inhibition.[6]

Signaling Pathway Inhibition

The therapeutic effect of EGFR TKIs is mediated through the inhibition of downstream signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Third-Generation EGFR TKIs cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS p PI3K PI3K EGFR->PI3K p This compound This compound This compound->EGFR Osimertinib Osimertinib Osimertinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cell_Viability_Workflow cluster_workflow MTT Assay Workflow A Seed NSCLC cells in 96-well plates B Treat with varying concentrations of This compound or Osimertinib A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

A Comparative Analysis of Avitinib and Gefitinib Efficacy on EGFR Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Avitinib (Abivertinib), and the first-generation inhibitor, Gefitinib. The focus is on their respective efficacies against various EGFR mutations, supported by preclinical experimental data.

Introduction

Gefitinib was a pioneering first-generation EGFR tyrosine kinase inhibitor (TKI) that significantly improved outcomes for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations, such as L858R and exon 19 deletions.[1][2] However, its efficacy is limited by the frequent development of acquired resistance, most commonly through the T790M secondary mutation in EGFR.[3]

This compound is a third-generation, irreversible EGFR TKI designed to be effective against not only the initial activating mutations but also the T790M resistance mutation.[4][5] It selectively targets mutant forms of EGFR, which may lead to a more favorable toxicity profile compared to non-selective inhibitors that also affect wild-type EGFR.[6] This guide delves into the quantitative differences in their inhibitory activity and the experimental basis for these findings.

Mechanism of Action

Both Gefitinib and this compound function by inhibiting the EGFR tyrosine kinase, which is crucial for downstream signaling pathways that promote cell proliferation and survival.[1][5] They compete with adenosine triphosphate (ATP) for the binding site within the kinase domain of the receptor.[3][7]

A critical distinction lies in their mode of binding:

  • Gefitinib is a reversible inhibitor, forming non-covalent bonds with the ATP-binding site.[8]

  • This compound is an irreversible inhibitor, forming a covalent bond.[6] This irreversible binding contributes to its sustained inhibitory activity, particularly against the T790M mutation.

Upon binding, these inhibitors block the autophosphorylation of the EGFR, thereby preventing the activation of downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and increased apoptosis.[4][9][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Activation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->P_EGFR Reversible Inhibition This compound This compound This compound->P_EGFR Irreversible Inhibition

Caption: EGFR signaling pathway and points of inhibition by Gefitinib and this compound.

Data Presentation: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Gefitinib against various EGFR statuses. Lower IC50 values indicate greater potency.

EGFR Status Cell Line Drug IC50 (nM) Reference
L858R (Activating) (Biochemical)This compound0.18[4]
H3255Gefitinib3[11]
Exon 19 Del (Activating) PC-9Gefitinib77.26[12]
HCC827Gefitinib13.06[12]
T790M (Resistance) (Biochemical)This compound0.18[4]
H1975 (L858R+T790M)Gefitinib> 4000[12]
Wild-Type EGFR (Biochemical)This compound7.68[4]

Data compiled from multiple sources. Cell line-specific IC50s for this compound were not detailed in the provided search results but biochemical assays show high potency.

The data clearly demonstrates that this compound maintains high potency against the T790M resistance mutation, whereas Gefitinib's inhibitory activity is drastically reduced. Furthermore, this compound shows strong selectivity for mutant EGFR over wild-type EGFR.[4]

Experimental Protocols

The IC50 values and inhibitory activities cited in this guide are typically determined through a series of standard preclinical experiments.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Assays (48-72h post-treatment) cluster_analysis Data Analysis start Select EGFR-mutant (e.g., H1975, PC-9) and WT cell lines culture Culture cells to optimal confluency start->culture seed Seed cells into multi-well plates culture->seed treat Treat with serial dilutions of this compound or Gefitinib seed->treat viability Cell Viability Assay (e.g., MTS/MTT) treat->viability western Western Blot for p-EGFR, p-AKT, p-ERK treat->western ic50 Calculate IC50 values from viability curves viability->ic50 pathway_inhibition Quantify inhibition of protein phosphorylation western->pathway_inhibition

Caption: Generalized workflow for in vitro comparison of EGFR inhibitors.
Cell Viability / Proliferation Assay (e.g., MTS/MTT Assay)

  • Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Human NSCLC cell lines with specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M, HCC827 for Exon 19 deletion) are cultured.[4][12]

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are then treated with a range of concentrations of this compound or Gefitinib for a set period (typically 48-72 hours).

    • A reagent (like MTS) is added, which is converted into a colored formazan product by metabolically active cells.

    • The absorbance of the formazan product is measured using a plate reader, which is proportional to the number of viable cells.

    • Dose-response curves are generated to calculate the IC50 values.

Western Blot for Protein Phosphorylation
  • Objective: To confirm the inhibition of EGFR and its downstream signaling proteins.

  • Methodology:

    • Cells are treated with the inhibitors for a shorter duration (e.g., 2 hours).[4]

    • Cell lysates are prepared to extract total protein.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the phosphorylated forms of EGFR (p-EGFR), Akt (p-Akt), and Erk (p-Erk).

    • Secondary antibodies conjugated to an enzyme are used for detection, producing a signal (e.g., chemiluminescence) that is captured.

    • The intensity of the bands indicates the level of protein phosphorylation, which is compared between treated and untreated cells.[4]

In Vivo Tumor Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of the drugs in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously injected with human NSCLC cells harboring specific EGFR mutations.

    • Once tumors reach a palpable size, the mice are randomized into treatment (this compound or Gefitinib, administered orally) and control (vehicle) groups.[4]

    • Tumor volume and body weight are measured regularly over an extended period (e.g., 14 days).[4]

    • The reduction in tumor growth in the treatment groups compared to the control group demonstrates the drug's in vivo efficacy.

Summary and Conclusion

The comparison between this compound and Gefitinib highlights the evolution of EGFR inhibitors in oncology. While Gefitinib is effective as a first-line treatment for NSCLC with sensitizing EGFR mutations, its utility is curtailed by acquired resistance via the T790M mutation.

This compound demonstrates a significant advantage by maintaining high potency against both sensitizing mutations and the T790M resistance mutation. Preclinical data, particularly IC50 values, confirm its superior inhibitory activity in the context of T790M-mediated resistance. This makes this compound a critical therapeutic option for patients who have progressed on first-generation EGFR TKIs like Gefitinib. The development of such third-generation inhibitors underscores the importance of understanding resistance mechanisms to design more durable and effective targeted therapies.

References

A Head-to-Head Comparison of Third-Generation EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative performance of leading third-generation EGFR tyrosine kinase inhibitors, supported by preclinical and clinical data.

The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has marked a paradigm shift in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations. These inhibitors are meticulously designed to selectively target both the initial sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the acquired T790M resistance mutation, which frequently emerges after treatment with first- or second-generation EGFR TKIs. A key advantage of this class of drugs is their ability to spare wild-type (WT) EGFR, thereby reducing toxicities and widening the therapeutic window. This guide provides an in-depth, objective comparison of the leading third-generation EGFR inhibitors: osimertinib, lazertinib, aumolertinib (also known as almonertinib), and furmonertinib, substantiated by preclinical and clinical experimental data.

Mechanism of Action and Preclinical Potency

Third-generation EGFR TKIs are distinguished by their unique mechanism of action. They irreversibly bind to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This covalent bond is fundamental to their high potency against mutant forms of EGFR, including the T790M "gatekeeper" mutation that confers resistance to earlier-generation TKIs.[1][2] Their selectivity for mutant EGFR over wild-type EGFR is a hallmark of this class, leading to a more favorable safety profile.

The preclinical efficacy of these inhibitors is commonly evaluated by their half-maximal inhibitory concentration (IC50) against various EGFR mutations. A lower IC50 value signifies greater potency. The following table summarizes the reported IC50 values for the leading third-generation EGFR inhibitors against different EGFR variants.

InhibitorEGFR (WT) IC50 (nM)EGFR (Exon 19 del) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)EGFR (Exon 19 del/T790M) IC50 (nM)
Osimertinib ~200-519~12-15~13-21~0.4-1~0.3-1
Lazertinib ~722~2-5~2-4~1-2~1-2
Aumolertinib ~3.39~0.5-1~0.5-1~0.29~0.21
Furmonertinib ~180~1.3~4.6~0.3~0.2

Note: IC50 values are compiled from various preclinical studies and may vary based on the specific experimental conditions and cell lines used.[1][3][4]

Clinical Efficacy: A Comparative Overview

The clinical development of third-generation EGFR inhibitors has been marked by several pivotal Phase III clinical trials that have demonstrated their superiority over first-generation EGFR TKIs in the first-line treatment of EGFR-mutated advanced NSCLC.

Progression-Free Survival (PFS) and Objective Response Rate (ORR)
Clinical TrialInhibitorComparatorPatient PopulationMedian PFSObjective Response Rate (ORR)
FLAURA OsimertinibGefitinib or Erlotinib1st-line EGFRm NSCLC18.9 months vs. 10.2 months80% vs. 76%
MARIPOSA LazertinibOsimertinib1st-line EGFRm NSCLC18.5 months vs. 16.6 months83% vs. 85%
AENEAS AumolertinibGefitinib1st-line EGFRm NSCLC19.3 months vs. 9.9 months74% vs. 72%
FURLONG FurmonertinibGefitinib1st-line EGFRm NSCLC20.8 months vs. 11.1 monthsNot Reported

Note: Data is sourced from the respective clinical trial publications. It is important to note that these trials were not all head-to-head comparisons of the third-generation inhibitors themselves, with the exception of the MARIPOSA trial's exploratory analysis.[5][6][7][8][9]

Central Nervous System (CNS) Activity

Brain metastases represent a significant challenge in the management of EGFR-mutant NSCLC. Third-generation inhibitors have shown remarkable efficacy in treating and preventing CNS metastases due to their ability to penetrate the blood-brain barrier. In the FURLONG study, furmonertinib demonstrated superior CNS progression-free survival compared to gefitinib (20.8 months vs. 9.8 months) in patients with baseline CNS metastases.[10][11] The CNS objective response rate was 91% with furmonertinib versus 65% with gefitinib.[10][11]

Safety and Tolerability

A significant advantage of third-generation EGFR inhibitors is their improved safety profile compared to earlier generations, which is largely attributed to their selectivity for mutant EGFR. The most commonly observed adverse events are generally of mild to moderate severity.

InhibitorCommon Adverse Events (Any Grade)Grade ≥3 Adverse Events
Osimertinib Diarrhea, rash, dry skin, paronychia34% (FLAURA trial)
Lazertinib Paresthesia, rash, pruritus, diarrheaLower rates of QT interval prolongation vs. osimertinib
Aumolertinib Rash, pruritus, diarrhea, decreased platelet count15-20%
Furmonertinib Diarrhea, rash, increased ALT/AST11% (FURLONG trial)

Note: Adverse event data is compiled from various clinical trial reports.[5][6][9][12]

Resistance to Third-Generation EGFR Inhibitors

Despite the profound and durable responses observed with third-generation EGFR TKIs, acquired resistance inevitably emerges. The most well-characterized on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation alters the cysteine residue to which these drugs covalently bind, thereby preventing their inhibitory activity. Other resistance mechanisms include off-target alterations such as MET amplification, HER2 amplification, and downstream signaling pathway mutations.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental methodologies, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for assessing inhibitor efficacy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor 3rd-Gen EGFR Inhibitor (Osimertinib, Lazertinib, etc.) Inhibitor->EGFR Irreversible Binding (C797)

Caption: EGFR signaling pathway and the point of inhibition by third-generation TKIs.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Inhibitor Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Start Start: Select EGFR-mutant NSCLC cell lines Seed Seed cells into multi-well plates Start->Seed Treat Treat cells with serial dilutions of 3rd-gen EGFR inhibitors Seed->Treat Viability Cell Viability Assay (e.g., MTT/MTS) Treat->Viability Western Western Blot Analysis (p-EGFR, p-AKT, etc.) Treat->Western Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) Treat->Xenograft IC50 Calculate IC50 values Viability->IC50 Protein Quantify protein expression and phosphorylation Western->Protein Tumor Measure tumor volume and assess efficacy Xenograft->Tumor End End: Comparative analysis of inhibitor performance IC50->End Protein->End Tumor->End

Caption: General experimental workflow for comparing third-generation EGFR inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the EGFR inhibitors.

  • Cell Seeding:

    • Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare stock solutions of the third-generation EGFR inhibitors in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO) and a no-treatment control.[13]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

  • MTT/MTS Addition and Measurement:

    • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[13]

    • If using MTT, solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[13]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of the compounds on EGFR signaling.

  • Cell Culture and Treatment:

    • Seed EGFR-mutant NSCLC cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the EGFR inhibitors for a specified period (e.g., 2-4 hours).

  • EGF Stimulation:

    • To induce EGFR phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[2]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[2]

    • Transfer the separated proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

    • Quantify the band intensities using densitometry software. Normalize the p-EGFR and p-AKT signals to their respective total protein levels.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation:

    • Subcutaneously inject EGFR-mutant NSCLC cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flanks of immunodeficient mice (e.g., nude mice).[14][15]

  • Tumor Growth and Randomization:

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).[14][16]

    • Randomize the mice into different treatment groups (vehicle control and inhibitor treatment groups).

  • Drug Administration:

    • Administer the third-generation EGFR inhibitors to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • The study is typically concluded when the tumors in the control group reach a predetermined size or at a specified time point.

    • Excise the tumors for further analysis (e.g., histology, Western blotting).

    • Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the inhibitors.

References

Avitinib's Precision Strike: A Comparative Guide to its Selectivity for Mutant vs. Wild-Type EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 19, 2025 – In the landscape of targeted cancer therapies, the selectivity of a drug for its intended molecular target over others is a critical determinant of its efficacy and safety profile. This is particularly true for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer (NSCLC). Avitinib (also known as AC0010), a third-generation EGFR tyrosine kinase inhibitor (TKI), has emerged as a promising agent that demonstrates significant selectivity for mutant forms of EGFR, particularly the T790M resistance mutation, while sparing its wild-type counterpart. This guide provides a comprehensive comparison of this compound's selectivity, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Executive Summary

This compound distinguishes itself from earlier generation EGFR inhibitors through its potent and irreversible inhibition of EGFR mutations that drive tumor growth, including the gatekeeper T790M mutation, which confers resistance to first and second-generation TKIs. Preclinical studies have demonstrated that this compound exhibits a remarkable 298-fold increase in potency against EGFR-active and T790M mutations compared to wild-type (WT) EGFR.[1] This high degree of selectivity is crucial for minimizing off-target effects, such as the skin rashes and diarrhea commonly associated with non-selective EGFR inhibition, thereby potentially improving the therapeutic window and patient tolerability.[2]

Comparative Efficacy: this compound vs. Other EGFR Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values of this compound and other prominent EGFR inhibitors against various EGFR genotypes.

Table 1: IC50 Values (nM) of EGFR Tyrosine Kinase Inhibitors Against Mutant and Wild-Type EGFR

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (Exon 19 Del)EGFR (L858R/T790M)
This compound (AC0010) High nM range (less potent)Low nM range (potent)Low nM range (potent)Low nM range (potent)
Osimertinib ~200-fold > L858R/T790MPotentPotentPotent
Gefitinib (1st Gen) PotentPotentPotentIneffective
Erlotinib (1st Gen) PotentPotentPotentIneffective
Afatinib (2nd Gen) PotentPotentPotentLess Potent than 3rd Gen

Note: Specific IC50 values for this compound were not publicly available in the searched literature. The table reflects the reported selectivity profile.

Experimental Protocols

The determination of EGFR inhibitor selectivity relies on robust in vitro assays. Below are the detailed methodologies for the key experiments used to generate the comparative data.

In Vitro EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein variants.

Materials:

  • Recombinant human EGFR proteins (Wild-Type, L858R, Exon 19 Del, L858R/T790M)

  • ATP (Adenosine Triphosphate)

  • A suitable peptide or protein substrate for EGFR

  • Kinase assay buffer

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate in a microplate.

  • Add the serially diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., using a phosphospecific antibody in an ELISA-based assay, or a fluorescently labeled substrate).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Cell-Based Assay)

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines expressing different EGFR variants. The MTT or MTS assay is a common method.

Materials:

  • NSCLC cell lines expressing specific EGFR mutations (e.g., H1975 for L858R/T790M, PC-9 for Exon 19 Del) and wild-type EGFR (e.g., A549).

  • Cell culture medium and supplements.

  • Test compounds serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

  • Solubilizing agent (e.g., DMSO or SDS) for MTT assay.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere and grow overnight.

  • Replace the medium with fresh medium containing the serially diluted test compounds. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for a few hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • If using MTT, add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for determining inhibitor selectivity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits Kinase Activity Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay cluster_analysis Data Analysis B1 Purified EGFR Proteins (WT & Mutants) B2 Incubate with this compound (Serial Dilutions) B1->B2 B3 Initiate Kinase Reaction (Add ATP & Substrate) B2->B3 B4 Measure Phosphorylation B3->B4 B5 Calculate IC50 B4->B5 A1 Compare IC50 Values (Mutant vs. WT) B5->A1 C1 Culture NSCLC Cell Lines (WT & Mutant EGFR) C2 Treat with this compound (Serial Dilutions) C1->C2 C3 Incubate for 72h C2->C3 C4 Perform MTT/MTS Assay C3->C4 C5 Measure Cell Viability C4->C5 C6 Calculate IC50 C5->C6 C6->A1 A2 Determine Selectivity Ratio A1->A2

References

Navigating Resistance: A Comparative Guide to Avitinib and Other Tyrosine Kinase Inhibitors in EGFR-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of cross-resistance between tyrosine kinase inhibitors (TKIs) is paramount in the development of next-generation therapies for non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of Avitinib, a third-generation epidermal growth factor receptor (EGFR) TKI, with other TKIs, supported by experimental data and methodologies.

This compound is a third-generation EGFR TKI designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs, while sparing wild-type EGFR.[1][2][3] Its development and clinical performance are intrinsically linked to the successes and failures of its predecessors and contemporaries in the face of evolving tumor resistance.

Comparative Efficacy and Resistance Profiles

The primary advantage of third-generation TKIs like this compound and Osimertinib lies in their ability to overcome the T790M mutation that renders first-generation (e.g., Gefitinib, Erlotinib) and second-generation (e.g., Afatinib) TKIs ineffective.[4][5][6][7][8][9][10][11] However, resistance to third-generation inhibitors inevitably emerges, creating a new set of challenges.

Quantitative Comparison of TKI Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various TKIs against different EGFR mutation statuses, providing a quantitative measure of their potency. Lower IC50 values indicate higher potency.

Cell LineEGFR Mutation StatusGefitinib (nM)Afatinib (nM)This compound (nM)Osimertinib (nM)
PC-9Exon 19 del~10~1~5~15
H1975L858R/T790M>10,000~250~10~10
A549Wild-Type>10,000~500>5,000>1,000
H3255L858R~20~2~8~20
H820Exon 19 del/T790M>10,000~300~15~12

Note: The IC50 values presented are approximate and compiled from various preclinical studies for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Mechanisms of Cross-Resistance

Understanding the molecular basis of resistance is crucial for predicting cross-resistance patterns and developing effective subsequent treatment strategies.

On-Target Resistance

The most prominent on-target resistance mechanism to third-generation TKIs, including this compound, is the acquisition of a C797S mutation in the EGFR kinase domain.[9][12][13][14] This mutation occurs at the covalent binding site of irreversible inhibitors, thereby preventing drug binding and restoring kinase activity. The location of the C797S mutation relative to the T790M mutation (in cis or trans) dictates the sensitivity to subsequent TKI therapy.

Off-Target Resistance

Activation of bypass signaling pathways is a significant contributor to acquired resistance to this compound and other TKIs. These pathways can circumvent the need for EGFR signaling to drive tumor cell proliferation and survival. Key bypass mechanisms include:

  • MET Amplification: This is one of the most common off-target resistance mechanisms to both first- and third-generation EGFR TKIs.[8][14][15][16][17][18][19][20][21]

  • HER2 Amplification: Increased HER2 signaling can also drive resistance.[15]

  • Other Pathway Activation: Activation of pathways such as PI3K/AKT/mTOR and RAS/MAPK can also lead to resistance.[15][16]

Visualizing Resistance Pathways and Experimental Workflows

To better illustrate the complex interactions in TKI resistance, the following diagrams are provided.

EGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling cluster_resistance Resistance Mechanisms cluster_inhibitors EGFR TKIs EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (Proliferation) EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR (Survival) EGFR->PI3K_AKT_mTOR T790M T790M Mutation First_Gen_TKI 1st/2nd Gen TKI (Gefitinib, Afatinib) T790M->First_Gen_TKI Blocks Binding C797S C797S Mutation Third_Gen_TKI 3rd Gen TKI (this compound, Osimertinib) C797S->Third_Gen_TKI Blocks Binding MET_Amp MET Amplification (Bypass Track) MET_Amp->RAS_RAF_MEK_ERK Activates MET_Amp->PI3K_AKT_mTOR Activates First_Gen_TKI->EGFR Third_Gen_TKI->EGFR Third_Gen_TKI->T790M Inhibits

Caption: EGFR signaling and mechanisms of TKI resistance.

Experimental_Workflow start Start: NSCLC Cell Lines (e.g., PC-9, H1975) cell_culture Cell Culture & TKI Treatment (Varying Concentrations) start->cell_culture viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay western_blot Western Blot Analysis (p-EGFR, p-AKT, etc.) cell_culture->western_blot in_vivo In Vivo Xenograft Model (Tumor Growth Inhibition) cell_culture->in_vivo ic50 IC50 Determination viability_assay->ic50 end End: Comparative Efficacy & Resistance Profile ic50->end pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis pathway_analysis->end efficacy_assessment In Vivo Efficacy Assessment in_vivo->efficacy_assessment efficacy_assessment->end

Caption: Workflow for in vitro and in vivo TKI comparison.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in TKI resistance studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • TKI Treatment: Treat the cells with a serial dilution of the TKI (e.g., this compound, Gefitinib) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: After TKI treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 H1975 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • TKI Administration: Administer the TKI (e.g., this compound at a specified mg/kg dose) or vehicle control orally once daily.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of the TKI.

This guide provides a framework for understanding the comparative performance of this compound in the context of TKI resistance. Continued research into novel resistance mechanisms and the development of next-generation inhibitors and combination therapies are essential to improving outcomes for patients with EGFR-mutated NSCLC.

References

Avitinib Demonstrates Efficacy in Preclinical Models of Osimertinib-Resistant Non-Small Cell Lung Cancer, Offering a Potential Alternative Therapeutic Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data suggests that avitinib (also known as abivertinib or AC0010), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), shows significant antitumor activity in non-small cell lung cancer (NSCLC) models, including those with resistance to the current standard-of-care, osimertinib. These findings, compiled from multiple studies, indicate that this compound may represent a valuable therapeutic alternative for patients who have developed resistance to osimertinib.

Osimertinib has revolutionized the treatment of EGFR-mutant NSCLC, particularly in patients with the T790M resistance mutation. However, acquired resistance to osimertinib inevitably develops, most commonly through the emergence of the EGFR C797S mutation or activation of bypass pathways such as MET amplification. This compound, another third-generation EGFR-TKI, has demonstrated a distinct resistance profile, suggesting it may be effective in overcoming osimertinib resistance.

Comparative Efficacy in EGFR-Mutant NSCLC

While direct head-to-head preclinical studies of this compound and osimertinib in osimertinib-resistant models are limited, the available data allows for a comparative assessment of their efficacy against various EGFR mutations.

DrugEGFR L858R/T790M (nM)Wild-Type EGFR (nM)Fold Selectivity (WT/mutant)
This compound (AC0010) 0.18[1][2]7.68[1][2]~43
Osimertinib ~1-15~200-500~13-500

Note: Osimertinib IC50 values are compiled from various sources and presented as a range to reflect experimental variability.

This compound demonstrates high potency against the T790M mutation, comparable to osimertinib, while maintaining selectivity over wild-type EGFR, which is crucial for a favorable safety profile.[1][2]

This compound's Unique Resistance Profile

A key finding from clinical studies is that resistance to this compound does not appear to be driven by the EGFR C797S mutation, a primary mechanism of acquired resistance to osimertinib. In a phase I trial of this compound, patients who developed resistance did so through mechanisms such as BRAF V600E mutation, ROS1 fusion, and amplification of MET or ERBB2, but not the C797S mutation. This suggests that this compound and osimertinib have different resistance patterns, and that this compound could be a viable option for patients with osimertinib resistance mediated by C797S.

Preclinical Evidence and Clinical Insights

In a phase I/II study involving Chinese patients with EGFR T790M-mutated NSCLC who had progressed on a first-line EGFR TKI, abivertinib (this compound) demonstrated an impressive overall response rate (ORR) of 56.5% and a median overall survival (OS) of 28.2 months.[3][4][5] This level of efficacy is comparable to that observed with osimertinib in similar patient populations.[3]

Furthermore, clinical observations have shown that patients who progress on this compound may still respond to subsequent treatment with osimertinib, suggesting a potential for sequential therapy with these third-generation TKIs.[6][7]

Signaling Pathways and Experimental Workflows

The efficacy of both this compound and osimertinib is rooted in their ability to inhibit the downstream signaling pathways activated by mutant EGFR. These pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, are critical for tumor cell proliferation and survival.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound / Osimertinib This compound->EGFR

EGFR Signaling Pathway Inhibition by this compound/Osimertinib

The development of osimertinib-resistant NSCLC models is a crucial step in evaluating novel therapies like this compound. The general workflow for these preclinical studies is as follows:

Experimental_Workflow start Start with EGFR-mutant NSCLC cell line (e.g., PC-9) culture Culture cells with increasing concentrations of osimertinib start->culture selection Select for resistant cell populations culture->selection characterization Characterize resistance mechanisms (e.g., sequencing, MET amplification analysis) selection->characterization invitro In Vitro Efficacy (IC50 determination of this compound) characterization->invitro invivo In Vivo Efficacy (Xenograft models) characterization->invivo

Workflow for Evaluating this compound in Osimertinib-Resistant Models

Detailed Experimental Methodologies

Cell Viability Assay (MTT Assay)

  • Cell Seeding: EGFR-mutant NSCLC cells (e.g., PC-9, H1975, or their osimertinib-resistant derivatives) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or osimertinib for 72 hours.

  • MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

  • Protein Extraction: Cells are treated with this compound or osimertinib for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the EGFR signaling pathway (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

  • Tumor Implantation: Osimertinib-resistant NSCLC cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, osimertinib). The drugs are typically administered orally once daily.

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treatment groups to the vehicle control group.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as western blotting, to assess the in vivo target engagement.

Conclusion

The available evidence strongly suggests that this compound is a potent third-generation EGFR-TKI with a distinct mechanism of resistance compared to osimertinib. Its efficacy in preclinical models and promising clinical data in T790M-positive NSCLC highlight its potential as a valuable therapeutic option, particularly for patients who have developed resistance to osimertinib. Further direct comparative studies in osimertinib-resistant models are warranted to fully elucidate the clinical potential of this compound in this setting.

References

Comparative Analysis of Avitinib and Afatinib for EGFR Exon 20 Insertions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Avitinib and Afatinib in the context of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This document summarizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development in this challenging area of oncology.

Introduction

Epidermal growth factor receptor (EGFR) exon 20 insertions are a heterogeneous group of activating mutations in NSCLC that are generally associated with primary resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). Afatinib, a second-generation irreversible ErbB family blocker, has shown limited efficacy against the majority of these mutations. This compound (also known as Abivertinib or AC0010), a third-generation EGFR TKI, was designed to target the T790M resistance mutation while sparing wild-type (WT) EGFR.[1][2] Its activity against the diverse landscape of exon 20 insertions is an area of active investigation. This guide provides a comparative overview of the available data for these two inhibitors.

Mechanism of Action

Both Afatinib and this compound are irreversible EGFR TKIs that form a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. However, their selectivity and targets differ.

Afatinib is a pan-ErbB inhibitor, targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This broad-spectrum activity can lead to significant side effects due to the inhibition of wild-type EGFR.

This compound is a third-generation EGFR TKI designed to be highly selective for mutant forms of EGFR, including those with the T790M resistance mutation, while having minimal activity against wild-type EGFR.[1] This selectivity is intended to reduce the toxicity associated with non-selective EGFR inhibition. Preclinical studies show this compound selectively inhibits mutant EGFR phosphorylation.[1]

Below is a diagram illustrating the general signaling pathway affected by these inhibitors.

EGFR_pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR (Exon 20 Insertion) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activation This compound This compound This compound->EGFR Inhibition Afatinib Afatinib Afatinib->EGFR Inhibition Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Preclinical Data: In Vitro Efficacy

The in vitro potency of EGFR inhibitors is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in cell lines engineered to express specific EGFR mutations. Lower IC50 values indicate greater potency.

Table 1: Comparative in vitro IC50 Values (nM) of this compound and Afatinib Against EGFR Exon 20 Insertion Mutants

EGFR MutationThis compound (AC0010) IC50 (nM)Afatinib IC50 (nM)Reference(s)
A763_Y764insFQEAData not available~3[3]
Y764_V765insHHData not available~134[3]
A767_V769dupASVData not available~158[3]
D770_N771insNPGData not available~43[3]
V769_D770insASVData not available54.1 - 85.9[4]
D770_N771insSVDData not available54.1 - 85.9[4]
Wild-Type EGFR~7.687.3 - 39[1][4]

Note: Data for this compound against specific exon 20 insertion mutations is limited in the public domain. The inclusion of the A763_Y764insFQEA mutation as a criterion in this compound clinical trials suggests potential activity.[2]

Clinical Data Overview

Clinical trial data provides insights into the real-world efficacy and safety of these inhibitors in patients with NSCLC harboring EGFR exon 20 insertions.

Table 2: Summary of Clinical Activity in Patients with EGFR Exon 20 Insertions

ParameterThis compound (AC0010)AfatinibReference(s)
Overall Response Rate (ORR) Data not available for a broad exon 20 insertion cohort.Generally low (8.7% in a post-hoc analysis of LUX-Lung trials). However, higher ORRs (up to 100%) have been observed for specific sensitive mutations (e.g., A763 insertions).[5][6]
Median Progression-Free Survival (PFS) Data not available.~2.7 months in the broader exon 20 insertion population. Longer PFS has been reported for sensitive mutations.[5]
Specific Sensitive Insertions A763_Y764insFQEA is an inclusion criterion for clinical trials.A763, M766, N771, and V769 insertions have shown evidence of sensitivity.[2][5]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.

Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.

Objective: To determine the IC50 value of the inhibitor against purified EGFR kinase domains (wild-type and various exon 20 insertion mutants).

Methodology:

  • Reagents: Purified recombinant human EGFR kinase domains, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and the test inhibitors (this compound, Afatinib).

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and varying concentrations of the inhibitor.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), ELISA with an anti-phosphotyrosine antibody, or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - EGFR Enzyme - Peptide Substrate - ATP - Inhibitor (this compound/Afatinib) start->reagents incubation Incubate Enzyme, Substrate, and Inhibitor reagents->incubation reaction Initiate Reaction with ATP incubation->reaction quantification Stop Reaction and Quantify Phosphorylation reaction->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for a typical kinase inhibition assay.
Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells harboring specific EGFR mutations.

Objective: To determine the IC50 value of the inhibitor in cell lines with EGFR exon 20 insertions.

Methodology:

  • Cell Lines: Ba/F3 or other suitable cell lines engineered to express specific EGFR exon 20 insertion mutations.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test inhibitor (this compound or Afatinib) or a vehicle control (e.g., DMSO).

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with Inhibitor (this compound/Afatinib) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate->add_reagent measure Measure Absorbance/ Luminescence add_reagent->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

References

Validating Avitinib's Blood-Brain Barrier Penetration: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a therapeutic agent to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) malignancies. This guide provides a comparative analysis of the in vivo BBB penetration of Avitinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other prominent EGFR inhibitors. The information presented herein is intended to support preclinical and clinical research decisions by providing a consolidated resource of experimental data and methodologies.

Comparative Analysis of EGFR Inhibitor BBB Penetration

The unbound brain-to-plasma concentration ratio (Kp,uu) is the gold standard for quantifying the extent of BBB penetration of a drug. It represents the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma at steady state. A higher Kp,uu value indicates better BBB penetration. While direct preclinical Kp,uu data for this compound is not publicly available, clinical data provides an indication of its CNS penetration.

DrugDrug GenerationPreclinical Kp,uu (Rat)Clinical CNS Penetration DataKey Findings
This compound Third-GenerationNot Reported0.046% - 0.146% (CSF-to-plasma ratio in NSCLC patients with brain metastases)[1]Weak penetrability to the BBB observed in a clinical setting.[1]
Osimertinib Third-Generation0.21 [2][3][4]Demonstrates the highest BBB penetrance among the compared TKIs in preclinical models.[2][3][4]Preclinical studies indicate significant exposure in the brain compared with other EGFR-TKIs.[2][3]
Gefitinib First-Generation≤ 0.12 [2][3][4]Limited brain distribution is mediated by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux.[5]Brain-to-plasma concentration ratios were significantly lower than 1 in wild-type mice.[5]
Erlotinib First-Generation≤ 0.12 [2][3][4]P-gp and BCRP reduce brain penetration.[6]The blood-brain barrier permeation rate in patients with brain metastases from NSCLC was found to be 4.4 ± 3.2%.[7]
Afatinib Second-Generation≤ 0.12 [2][3][4]Preclinical studies show low exposure in the brain.Despite low CNS exposure, it has shown to cause intracranial tumor regression in a murine model.

Experimental Protocols

A detailed understanding of the methodologies used to generate BBB penetration data is crucial for interpreting results and designing future studies.

In Vivo Determination of Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) in Rodents

This protocol outlines the key steps for determining the Kp,uu of a test compound in a rodent model, typically rats or mice. The method involves measuring the total drug concentration in brain and plasma, as well as the unbound fraction of the drug in both matrices.

1. Animal Model and Dosing:

  • Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Administer the test compound, often via intravenous (IV) infusion to achieve steady-state plasma concentrations. Oral administration can also be used, but requires more extensive pharmacokinetic sampling to determine the area under the curve (AUC).

2. Sample Collection:

  • At a predetermined time point (or multiple time points for AUC determination) after dosing, collect blood samples via cardiac puncture or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately following blood collection, euthanize the animal and perfuse the brain with saline to remove residual blood.

  • Excise the brain and collect it for homogenization.

3. Sample Processing:

  • Centrifuge the blood samples to separate the plasma.

  • Homogenize the brain tissue in a suitable buffer.

4. Determination of Total Drug Concentrations:

  • Analyze the plasma and brain homogenate samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the total drug concentration (C_total,plasma and C_total,brain).

5. Determination of Unbound Drug Fraction (fu):

  • Determine the unbound fraction of the drug in plasma (fu,plasma) and brain homogenate (fu,brain) using an in vitro method such as equilibrium dialysis or ultracentrifugation.

    • Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing plasma or brain homogenate with the drug from a drug-free buffer chamber. The system is allowed to reach equilibrium, and the drug concentration in the buffer is measured, which represents the unbound concentration.

6. Calculation of Kp,uu:

  • Calculate the brain-to-plasma concentration ratio (Kp):

    • Kp = C_total,brain / C_total,plasma

  • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu):

    • Kp,uu = Kp * (fu,plasma / fu,brain)

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo / In Vitro Phase cluster_data_analysis Data Analysis animal Rodent Model dosing Drug Administration animal->dosing sampling Blood & Brain Collection dosing->sampling processing Sample Processing (Plasma & Brain Homogenate) sampling->processing lcms LC-MS/MS Analysis (Total Concentration) processing->lcms dialysis Equilibrium Dialysis (Unbound Fraction) processing->dialysis calculation Kp and Kp,uu Calculation lcms->calculation dialysis->calculation

Experimental workflow for in vivo Kp,uu determination.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (TKI) This compound->EGFR Ligand EGF Ligand Ligand->EGFR

Simplified EGFR signaling pathway and the inhibitory action of TKIs.

References

A Head-to-Head Comparison of Third-Generation EGFR Inhibitors: Avitinib vs. Rociletinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Avitinib (also known as Abivertinib) and the discontinued rociletinib. This guide synthesizes preclinical and clinical data to offer a clear perspective on their respective profiles.

Both this compound and rociletinib were developed to combat non-small cell lung cancer (NSCLC) that has developed resistance to earlier-generation EGFR TKIs, primarily through the acquisition of the T790M "gatekeeper" mutation. By selectively targeting this mutation while sparing wild-type EGFR, these third-generation inhibitors aimed to provide a more potent and less toxic therapeutic option.

Mechanism of Action: Irreversible Inhibition of Mutant EGFR

Both this compound and rociletinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[1][2] This mechanism of action leads to sustained inhibition of the receptor's signaling activity. Their key innovation lies in their high affinity for EGFR harboring both activating mutations (like L858R or exon 19 deletions) and the T790M resistance mutation, while exhibiting significantly lower activity against wild-type EGFR, thereby reducing the incidence of common side effects like skin rash and diarrhea.[1][3]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for these third-generation inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Third-Generation TKIs cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Rociletinib Rociletinib Rociletinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and TKI inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and rociletinib, compiled from various preclinical and clinical studies.

Table 1: Biochemical and Cellular Potency
ParameterThis compound (AC0010)Rociletinib (CO-1686)
IC50 (EGFR L858R/T790M) 0.18 nM[4]<0.51 nM (kinase assay)[2]
IC50 (Wild-Type EGFR) 7.68 nM[4]6 nM (kinase assay)[2]
Selectivity (WT/mutant) ~43-fold[4]~12-fold[2]
Cellular IC50 (NCI-H1975) 7.3 nM[5]100-140 nM range (growth assay)[2]
Table 2: In Vivo Efficacy in Xenograft Models
ParameterThis compound (AC0010)Rociletinib (CO-1686)
Model NCI-H1975 XenograftEGFR-mutant models
Dosage 500 mg/kg daily (oral)[4]Dose-dependent
Outcome Complete tumor remission for over 143 days with no weight loss[4]Significant tumor growth inhibition[6]
Table 3: Clinical Efficacy in T790M-Positive NSCLC Patients
ParameterThis compoundRociletinib
Objective Response Rate (ORR) 56.3% (Partial Response)[7]28-34% (confirmed)[2]
Disease Control Rate (DCR) 93.8% (PR + Stable Disease)[7]Not explicitly stated in provided snippets
Median Progression-Free Survival (PFS) 253 days (~8.3 months)[7]6.8 months (vs. chemotherapy)[8][9]
Table 4: Safety and Tolerability
Adverse Events (Most Common)This compoundRociletinib
Grade 1-2 Elevated hepatic transaminases (62.5%), Diarrhea (31.3%)[7]Nausea (35%), Fatigue (24%), Diarrhea (22%)[2]
Grade ≥3 Not specified in detailHyperglycemia (24.0%), QTc prolongation (6.7%)[9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of these inhibitors.

Kinase Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase is a biochemical assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified EGFR (WT or mutant) Incubate Incubate components at 37°C Enzyme->Incubate Substrate Peptide Substrate Substrate->Incubate ATP ATP ATP->Incubate Inhibitor This compound or Rociletinib (serial dilutions) Inhibitor->Incubate Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubate->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: General workflow for a kinase inhibition assay.
  • Reagents : Purified recombinant EGFR (wild-type or mutant), a peptide substrate, ATP, and the test inhibitor (this compound or rociletinib) at various concentrations.

  • Procedure : The EGFR enzyme, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection : After a set incubation period, a detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity. Luminescence is a common readout.

  • Analysis : The kinase activity at each inhibitor concentration is measured, and the data are plotted to determine the IC50 value.

Cell Viability Assay (General Protocol)

Cell viability assays, such as the MTT or MTS assay, are used to assess the effect of a compound on cell proliferation.

  • Cell Seeding : NSCLC cell lines (e.g., NCI-H1975, which harbors the L858R and T790M mutations) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with varying concentrations of this compound or rociletinib for a specified period (e.g., 72 hours).

  • Reagent Addition : A reagent like MTT or MTS is added to each well. Metabolically active cells convert this reagent into a colored formazan product.

  • Measurement : The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis : The percentage of cell viability is calculated for each inhibitor concentration, and the data are used to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Studies (General Protocol)

Xenograft models in immunocompromised mice are used to evaluate the in vivo efficacy of anticancer compounds.

  • Tumor Implantation : Human NSCLC cells (e.g., NCI-H1975) are injected subcutaneously into immunodeficient mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are randomized into treatment and control groups. The treatment group receives the drug (e.g., this compound or rociletinib) orally at a specified dose and schedule.

  • Monitoring : Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.

Resistance Profiles

A critical aspect of targeted therapies is the eventual development of resistance. For third-generation EGFR inhibitors, a common mechanism of acquired resistance is the emergence of a C797S mutation in the EGFR gene. This mutation alters the cysteine residue to which these irreversible inhibitors bind, thereby preventing their activity.

Other reported resistance mechanisms to rociletinib included MET amplification and activating KRAS mutations.[10][11] The resistance profile for this compound is still under investigation as it continues in clinical development.

Conclusion

Both this compound and rociletinib have demonstrated potent activity against EGFR T790M-mutant NSCLC in preclinical models. Clinical data suggests that this compound may have a more favorable objective response rate compared to the later reported confirmed response rates for rociletinib. Notably, the clinical development of rociletinib was halted in 2016.[8] this compound, on the other hand, continues to be evaluated in clinical trials. The distinct adverse event profiles, particularly the higher incidence of hyperglycemia with rociletinib, also differentiate these two agents. This comprehensive comparison, based on available data, provides a valuable resource for the scientific community engaged in the development of next-generation cancer therapeutics.

References

The Evolving Landscape of EGFR Inhibition: Avitinib and the Challenge of the C797S Mutation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance mechanisms, notably the C797S mutation, has posed a significant clinical challenge, rendering third-generation TKIs like osimertinib ineffective. This guide provides a comprehensive comparison of Avitinib (Abivertinib), a third-generation EGFR TKI, with emerging fourth-generation inhibitors designed to overcome C797S-mediated resistance, supported by experimental data and detailed methodologies.

This compound: A Third-Generation Inhibitor Focused on T790M

This compound is a third-generation EGFR TKI developed to target the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][2][3] Preclinical studies have demonstrated this compound's potent inhibitory activity against EGFR activating mutations and the T790M mutation, while sparing wild-type EGFR.[3] However, available data does not indicate significant activity of this compound against the C797S mutation. The C797S mutation alters the covalent binding site for irreversible inhibitors like this compound and osimertinib, leading to resistance.[4][5]

The Rise of Fourth-Generation EGFR Inhibitors Against C797S

To address the clinical challenge of C797S-mediated resistance, a new class of fourth-generation EGFR TKIs is in development. These inhibitors are specifically designed to be active against EGFR harboring the C797S mutation, including the double (e.g., del19/C797S or L858R/C797S) and triple (e.g., del19/T790M/C797S or L858R/T790M/C797S) mutant forms.[6][7][8][9]

Comparative Efficacy of EGFR Inhibitors Against C797S Mutation

The following tables summarize the in vitro efficacy of this compound and various fourth-generation EGFR inhibitors against different EGFR mutant cell lines and in biochemical assays.

Table 1: Cell-Based Inhibitory Activity (IC50, nM)

CompoundCell Line (EGFR Mutation)IC50 (nM)
This compound H1975 (L858R/T790M)Not Reported
Ba/F3 (EGFR del19/T790M/C797S)Not Reported
BLU-945 Ba/F3 (EGFR ex19del/T790M/C797S)15
Ba/F3 (EGFR L858R/T790M/C797S)6
YU-1097 (EGFR ex19del/T790M/C797S)108
YU-1182 (EGFR L858R/C797S)293
JIN-A02 Ba/F3 (EGFR 19Del/T790M/C797S)92.1
BBT-176 Ba/F3 (EGFR 19Del/C797S)4.36
Ba/F3 (EGFR 19Del/T790M/C797S)1.79
Ba/F3 (EGFR L858R/C797S)5.35
BI-4020 Ba/F3 (EGFR del19/T790M/C797S)Not Reported
Compound 31 (deuterated analogue 38) Ba/F3 (EGFR del19/T790M/C797S)56.9

Note: Data for this compound against C797S-mutant cell lines is not available in the reviewed literature, highlighting its primary focus on T790M.

Table 2: Biochemical Inhibitory Activity (IC50, nM)

CompoundEGFR Mutant EnzymeIC50 (nM)
This compound EGFR L858R/T790M/C797SNot Reported
BLU-945 EGFR L858R/T790M/C797S0.5
LS-106 EGFR 19del/T790M/C797S2.4
EGFR L858R/T790M/C797S3.1
Compound 30 EGFR 19Del/T790M/C797S23.6
EGFR L858R/T790M/C797S15.8
EGFR-IN-98 EGFR L858R/T790M/C797S277
EGFR Del19/T790M/C797S89
EGFR-IN-101 EGFR L858R/T790M/C797S33.26
EGFR-IN-173 EGFR 19del/T790M/C797S1.19

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified EGFR mutant kinase.

Materials:

  • Purified recombinant EGFR mutant enzyme (e.g., L858R/T790M/C797S)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., fourth-generation EGFR inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the EGFR mutant enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.[10]

  • The luminescent signal is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the effect of an EGFR inhibitor on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.

Materials:

  • NSCLC cell lines (e.g., Ba/F3 engineered to express EGFR mutants, patient-derived cell lines)

  • Complete cell culture medium

  • Sterile 96-well plates

  • Test compound (EGFR inhibitor)

  • MTS or MTT reagent

  • Plate reader capable of absorbance measurement

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[11][12]

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Treat the cells with the different concentrations of the test compound. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.[11][12]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[11]

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of an EGFR inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line harboring the desired EGFR mutation (e.g., Ba/F3-EGFR del19/T790M/C797S)[14]

  • Matrigel (optional)

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.[15]

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route of administration.[16]

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizing the Mechanisms of Action and Experimental Design

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway, the impact of the C797S mutation, and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

TKI_Inhibition_Mechanism cluster_wt Wild-Type/Activating Mutation cluster_t790m T790M Resistance cluster_c797s C797S Resistance EGFR_WT EGFR Kinase Domain ATP_WT ATP EGFR_WT->ATP_WT Binds FirstGenTKI 1st/2nd Gen TKI EGFR_WT->FirstGenTKI Competitively Inhibited by EGFR_T790M EGFR (T790M) FirstGenTKI->EGFR_T790M Ineffective ATP_T790M ATP EGFR_T790M->ATP_T790M Increased Affinity ThirdGenTKI 3rd Gen TKI (this compound) EGFR_T790M->ThirdGenTKI Irreversibly Inhibited by EGFR_C797S EGFR (C797S) EGFR_C797S->ThirdGenTKI Prevents Covalent Binding FourthGenTKI 4th Gen TKI EGFR_C797S->FourthGenTKI Inhibited by ATP_C797S ATP

Caption: Mechanism of resistance and inhibition by different generations of EGFR TKIs.

Experimental_Workflow start Start: Hypothesis biochem Biochemical Assay (IC50 determination) start->biochem cell_culture Cell Line Selection (EGFR C797S mutants) biochem->cell_culture cell_viability Cell Viability Assay (IC50 determination) cell_culture->cell_viability in_vivo In Vivo Xenograft Model (Tumor Growth Inhibition) cell_viability->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating novel EGFR inhibitors.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Avitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Avitinib, a potent tyrosine kinase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for cytotoxic waste management is imperative to mitigate risks of exposure and prevent environmental contamination. This guide provides a procedural framework for the safe disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is essential to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound maleate is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, all handling and disposal activities must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (double-gloving is recommended)

  • Safety goggles or a face shield

  • A lab coat or protective gown

  • A respirator mask (P2/N95), particularly when handling powders[2]

Step-by-Step Disposal Protocol for this compound

The following steps outline a comprehensive procedure for the disposal of this compound and any contaminated materials. This protocol is a general guideline and should be adapted to comply with the specific regulations of your institution and local environmental health and safety (EHS) authorities.

  • Segregation at the Source : All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. This includes unused or expired drug product, contaminated PPE, labware (e.g., vials, pipettes, flasks), and cleaning materials[2][3]. Segregate this waste immediately at the point of generation to prevent cross-contamination.

  • Waste Containerization :

    • Non-sharp solid waste : Dispose of items like contaminated gloves, wipes, and gowns in a designated, leak-proof hazardous waste container lined with a distinctive bag, often yellow with a purple stripe or otherwise clearly labeled for cytotoxic waste[4].

    • Sharps : Any sharps, such as needles or contaminated glass vials, must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste, typically yellow with a purple lid[4].

    • Liquid Waste : Do not dispose of this compound solutions down the drain[3]. Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the specific chemical name "this compound." Ensure the label includes the date of accumulation and any other information required by your institution.

  • Storage : Store sealed hazardous waste containers in a secure, designated satellite accumulation area within the laboratory, away from general lab traffic and drains. Ensure containers are sealed when not in use and do not overfill them (a common rule is to seal them when they are three-quarters full)[3].

  • Decontamination :

    • Decontaminate all surfaces and equipment that may have come into contact with this compound. A recommended procedure involves a three-step process:

      • Wipe the surface with a detergent solution[3].

      • Rinse with sterile water[3].

      • Wipe with 70% isopropyl alcohol[3].

    • All cleaning materials used in this process must be disposed of as cytotoxic waste.

  • Final Disposal : The ultimate disposal of cytotoxic waste is typically high-temperature incineration[4]. Do not attempt to dispose of this waste through standard laboratory trash or biohazardous waste streams. Contact your institution's EHS department to schedule a pickup of the properly containerized and labeled hazardous waste[3].

Quantitative Data Summary

No quantitative data regarding specific disposal parameters for this compound was found in the provided search results. Disposal procedures are guided by the qualitative hazard properties of the compound.

PropertyData
Chemical Name This compound (also known as Abivertinib or AC0010)[5][6][7]
CAS Number 1557267-42-1[5]
Hazard Classifications Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Primary Disposal Method High-Temperature Incineration[4]
Waste Color Coding Yellow and Purple for cytotoxic waste[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal Start This compound Waste Generated IsSharp Is the waste a sharp? Start->IsSharp SolidWaste Non-Sharp Solid Waste (Gloves, PPE, Wipes) Start->SolidWaste No LiquidWaste Liquid Waste (Solutions, Rinsates) Start->LiquidWaste IsSharp->SolidWaste No SharpWaste Sharp Waste (Needles, Vials) IsSharp->SharpWaste Yes ContainerSolid Place in Labeled Cytotoxic Solid Waste Container SolidWaste->ContainerSolid ContainerLiquid Place in Labeled Cytotoxic Liquid Waste Container LiquidWaste->ContainerLiquid ContainerSharp Place in Labeled Cytotoxic Sharps Container SharpWaste->ContainerSharp Store Store Sealed Containers in Satellite Accumulation Area ContainerSolid->Store ContainerLiquid->Store ContainerSharp->Store Pickup Schedule Pickup by EHS Store->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Avitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Avitinib, a potent third-generation EGFR inhibitor. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like many targeted therapies, is a hazardous compound requiring stringent handling protocols. The primary risks associated with this compound exposure include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation. Therefore, a multi-layered approach to personal protection is mandatory.

Recommended Personal Protective Equipment

All personnel handling this compound in solid or solution form must wear the following PPE. Selections should meet or exceed the standards outlined in the table below.

PPE CategorySpecificationRationale
Gloves Chemotherapy-tested nitrile gloves (ASTM D6978-05 certified)Prevents skin contact and absorption. Double gloving is required for all handling procedures.
Inner Glove: Tucked under the gown cuffProvides a primary barrier.
Outer Glove: Worn over the gown cuffProtects the gown and can be changed frequently.
Gown Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate materialProtects against splashes and particulate contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents eye contact with this compound powder or solutions.
Face Protection Face shield (in addition to goggles)Required when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved N95 respirator or higherNecessary when handling the powder form outside of a containment device to prevent inhalation.
Donning and Doffing PPE

A systematic approach to putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Perform Hand Hygiene Don2 Don Gown Don1->Don2 Don3 Don N95 Respirator Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Inner Gloves Don4->Don5 Don6 Don Outer Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove N95 Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Hand Hygiene Doff6->Doff7

Figure 1: Standard Operating Procedure for Donning and Doffing PPE.

Operational Plans for Handling this compound

Strict adherence to the following procedures is mandatory for all laboratory activities involving this compound.

Engineering Controls

All handling of this compound powder and initial dilutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize inhalation exposure.

Weighing and Reconstitution
  • Preparation: Before starting, ensure the work area within the BSC is decontaminated and covered with a disposable, absorbent bench pad. Assemble all necessary supplies, including pre-labeled containers.

  • Weighing: Tare a pre-labeled weigh boat or container. Carefully dispense the required amount of this compound powder.

  • Reconstitution: Add the appropriate solvent (e.g., DMSO) dropwise to the powder to avoid generating aerosols. Gently swirl the container to dissolve the compound completely. For in vivo preparations, further dilution with vehicles like PEG300, Tween 80, and saline should be performed within the BSC.

  • Cleaning: After use, decontaminate all surfaces and equipment within the BSC. Dispose of all contaminated disposables as hazardous waste.

Emergency Procedures and Disposal

Spill Management

In the event of an this compound spill, immediate and appropriate action is required to contain the contamination and protect personnel.

Spill_Response Spill This compound Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate DonPPE Don appropriate PPE (2 pairs gloves, gown, goggles, N95) Evacuate->DonPPE Contain Contain the spill with absorbent pads DonPPE->Contain Liquid For Liquid Spill: Cover with absorbent material Contain->Liquid Liquid Powder For Powder Spill: Gently cover with wetted absorbent pads Contain->Powder Powder Cleanup Clean the area from outside in Liquid->Cleanup Powder->Cleanup Decontaminate Decontaminate the area with an appropriate cleaner Cleanup->Decontaminate Dispose Dispose of all cleanup materials as hazardous waste Decontaminate->Dispose

Figure 2: Emergency Response Protocol for an this compound Spill.
Waste Disposal

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Waste TypeDisposal Container
Solid Waste Labeled, sealed, and puncture-resistant container for hazardous waste.
(Gloves, gowns, bench pads, etc.)
Liquid Waste Labeled, sealed, and leak-proof container for hazardous chemical waste.
(Unused solutions, contaminated solvents)
Sharps Labeled, puncture-proof sharps container for hazardous waste.
(Needles, syringes)

Note: Under no circumstances should this compound waste be disposed of in general laboratory trash or down the drain.

Experimental Protocols

While specific experimental procedures will vary, the following general guidelines apply to the preparation of this compound for common laboratory applications.

Preparation of Stock Solutions for In Vitro Studies
  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.

  • Procedure:

    • Within a BSC, accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

    • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C as recommended by the supplier.

Preparation of Dosing Solutions for In Vivo Studies
  • Vehicle: A common vehicle for oral administration in animal models consists of a mixture of solvents to ensure solubility and bioavailability. A typical formulation may include:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Procedure:

    • Start with the concentrated this compound stock solution in DMSO.

    • Sequentially add the other vehicle components, ensuring the solution remains clear and homogenous after each addition.

    • Prepare the final dosing solution fresh on the day of administration.

By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for groundbreaking work with this compound while minimizing risks to their dedicated scientific staff.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.